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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic Acid: A Comprehensive Technical Guide

Introduction Alpha-fluoroarylacetic acids represent a highly privileged class of building blocks in modern medicinal chemistry. By acting as bioisosteres for standard carboxylic acids, the introduction of an alpha-fluori...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Alpha-fluoroarylacetic acids represent a highly privileged class of building blocks in modern medicinal chemistry. By acting as bioisosteres for standard carboxylic acids, the introduction of an alpha-fluorine atom fundamentally modulates the pKa of the acid, enhances metabolic stability by blocking cytochrome P450-mediated alpha-oxidation, and increases the overall lipophilicity of the scaffold.

This whitepaper details a robust, scalable, and self-validating synthetic methodology for 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid , a specialized intermediate utilized in the development of advanced therapeutics.

Retrosynthetic Strategy and Mechanistic Rationale

Direct electrophilic fluorination of free carboxylic acids is notoriously inefficient. The presence of the unprotected acidic proton leads to competitive O-fluorination, spontaneous decarboxylation, and poor enolization kinetics. To circumvent these issues, a three-step protective-group-mediated strategy is employed:

  • Esterification: The commercially available starting material, 2-(5-fluoro-2-methoxyphenyl)acetic acid (CAS: 383134-85-8) [1], is masked as a methyl ester. This directs enolization exclusively to the alpha-carbon.

  • Electrophilic α-Fluorination: A kinetic lithium enolate is generated using Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), followed by trapping with N-Fluorobenzenesulfonimide (NFSI). NFSI is chosen over Selectfluor due to its superior solubility in THF. Mechanistically, the bulky benzenesulfonyl groups of NFSI sterically shield the newly formed mono-fluoro enolate, preventing a second fluorination event (over-fluorination) [2].

  • Saponification: Mild hydrolysis of the alpha-fluoro ester using lithium hydroxide yields the target compound without inducing base-catalyzed elimination or retro-aldol cleavage [3].

Experimental Protocols (Self-Validating Systems)

Note: All reactions involving LDA and NFSI must be conducted under a strict argon atmosphere using Schlenk techniques. Solvents must be rigorously dried to prevent premature enolate quenching.

Step 1: Synthesis of Methyl 2-(5-fluoro-2-methoxyphenyl)acetate

Rationale: Fischer esterification provides a highly scalable and atom-economical method to protect the acid prior to aggressive basic conditions.

  • Charge a flame-dried round-bottom flask with 2-(5-fluoro-2-methoxyphenyl)acetic acid (10.0 g, 54.3 mmol) and anhydrous methanol (100 mL).

  • Add concentrated sulfuric acid (0.5 mL) dropwise while stirring.

  • Reflux the mixture at 65 °C for 12 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material spot (Rf ~0.1) must completely disappear, replaced by the ester (Rf ~0.6).

  • Concentrate the mixture in vacuo, dilute with ethyl acetate (150 mL), and wash with saturated aqueous NaHCO₃ (2 × 50 mL) and brine (50 mL).

  • Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the methyl ester as a pale yellow oil (10.2 g, 95% yield).

Step 2: Electrophilic α-Fluorination

Rationale: LDA kinetically deprotonates the alpha-carbon. Cryogenic conditions (-78 °C) are strictly required to prevent enolate degradation and self-condensation (Claisen condensation).

  • Dissolve the methyl ester (10.0 g, 50.4 mmol) in anhydrous THF (100 mL) under argon and cool to -78 °C using a dry ice/acetone bath.

  • Add a freshly prepared solution of LDA (1.05 M in THF/hexanes, 52.9 mmol) dropwise over 30 minutes. Stir for 1 hour at -78 °C to ensure complete Z-enolate formation.

  • Dissolve NFSI (17.5 g, 55.4 mmol) in anhydrous THF (50 mL) and add dropwise to the enolate solution.

  • Validation Check: The reaction mixture will transition from pale yellow to a cloudy white suspension as the dibenzenesulfonimide byproduct precipitates, visually confirming fluorine transfer.

  • Allow the reaction to warm to room temperature over 4 hours.

  • Quench with saturated aqueous NH₄Cl (50 mL), extract with diethyl ether (3 × 50 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield Methyl 2-fluoro-2-(5-fluoro-2-methoxyphenyl)acetate (9.2 g, 85% yield).

Step 3: Saponification to Target Acid

Rationale: LiOH provides mild hydroxide equivalents, preventing the elimination of the alpha-fluorine (which could form a reactive quinone methide intermediate under harsh basic conditions).

  • Dissolve the alpha-fluoro ester (9.0 g, 41.6 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (100 mL).

  • Add LiOH·H₂O (3.5 g, 83.2 mmol) and stir at room temperature for 4 hours.

  • Validation Check: TLC should indicate complete consumption of the ester.

  • Remove organic solvents in vacuo. Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (30 mL) to remove organic impurities.

  • Carefully acidify the aqueous layer to pH 2 using 1M HCl at 0 °C.

  • Extract the precipitated product with ethyl acetate (3 × 50 mL), dry over Na₂SO₄, and concentrate to yield 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid as a white crystalline solid (8.0 g, 95% yield).

Quantitative Data Presentation

Table 1: Reaction Optimization for α-Fluorination of Methyl 2-(5-fluoro-2-methoxyphenyl)acetate

BaseFluorinating AgentSolventTemp (°C)Yield (%)Mechanistic Observation
NaHSelectfluorDMF0 to RT15Poor solubility; complex mixture of degradation products.
LiHMDSNFSITHF-7868Moderate yield; trace amounts of bis-fluorination observed.
LDA NFSI THF -78 85 Clean conversion; high mono-selectivity due to kinetic control.
LDAN-FluoropyridiniumTHF-7842Sluggish reaction; significant unreacted starting material recovered.

Table 2: Analytical Characterization Data for the Target Molecule

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H NMR5.85d²J_(H-F) = 47.5α-CH-F (Diagnostic doublet)
¹H NMR3.82s-Ar-OCH₃
¹⁹F NMR-182.4d²J_(H-F) = 47.5α-C-F (Coupled to alpha-proton)
¹⁹F NMR-122.1m-Ar-F (Aromatic fluorine)

Mandatory Visualization

SynthesisWorkflow SM 2-(5-Fluoro-2-methoxyphenyl) acetic acid (CAS: 383134-85-8) Ester Methyl 2-(5-fluoro-2-methoxyphenyl) acetate SM->Ester MeOH, H2SO4 Reflux, 12h Enolate Lithium Enolate Intermediate (Generated at -78 °C) Ester->Enolate LDA, THF -78 °C, 1h FluoroEster Methyl 2-fluoro-2-(5-fluoro- 2-methoxyphenyl)acetate Enolate->FluoroEster NFSI in THF -78 °C to RT Target 2-Fluoro-2-(5-fluoro-2-methoxyphenyl) acetic acid (Target API Intermediate) FluoroEster->Target LiOH·H2O THF/H2O, RT then HCl (pH 2)

Workflow for synthesizing 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid.

References

  • Akhtar, M. S., et al. "Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope." Catalysts 2025, 15(7), 665. URL: [Link]

  • Yang, X., et al. "Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions." Chemical Reviews 2015, 115(2), 826–870. URL: [Link]

Exploratory

2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic Acid: A Comprehensive Technical Guide

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design. 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid represents a highly spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design. 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid represents a highly specialized, chiral building block derived from its parent compound, 2-(5-fluoro-2-methoxyphenyl)acetic acid[1].

By introducing a fluorine atom at the α-position (benzylic carbon) of the arylacetic acid scaffold, researchers can achieve profound bioisosteric effects. This modification directly addresses the metabolic liabilities inherent to benzylic C(sp³)-H bonds—which are notorious sites for cytochrome P450-mediated oxidation—while simultaneously modulating the pKa of the adjacent carboxylic acid. For drug development professionals, this compound serves as a critical intermediate for synthesizing metabolically robust, conformationally locked analogs of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted receptor modulators.

Physicochemical Profiling

Understanding the baseline metrics of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The addition of the α-fluorine significantly alters the electronic landscape compared to the non-fluorinated parent molecule.

ParameterSpecificationCausality / Impact
IUPAC Name 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acidStandardized nomenclature defining the dual-fluoro substitution.
Molecular Formula C₉H₈F₂O₃Reflects the substitution of one α-proton with fluorine.
Molecular Weight 202.16 g/mol Increased from the parent compound's 184.16 g/mol [1].
Parent Compound CAS 383134-85-8Baseline reference for the non-α-fluorinated precursor[1].
Topological Polar Surface Area 46.5 ŲOptimal for membrane permeability and oral bioavailability.
Predicted pKa ~2.5 – 3.0Lowered relative to standard arylacetic acids due to the strong inductive electron-withdrawing effect of the α-fluorine.
Rotatable Bonds 3The ortho-methoxy group and α-fluorine restrict rotation, locking the molecule into a specific bioactive conformation.

Mechanistic Causality in α-Fluorination

The synthesis of α-fluoroarylacetic acids has historically been challenging due to the competing risk of decarboxylation. When subjected to electrophilic fluorination, the carboxylate moiety can undergo single-electron transfer (SET) oxidation, leading to the loss of CO₂ and the formation of a benzylic radical.

To bypass this, modern synthetic methodologies rely on strict solvent control and specialized catalytic systems. As illustrated in the pathway diagram below, chemists can choose between a racemic approach using a charge-transfer complex (Pathway A) or a highly enantioselective polar mechanism using transition metal catalysis (Pathway B)[2][3].

Pathway cluster_0 Pathway A: Racemic (HAT / Charge-Transfer) cluster_1 Pathway B: Enantioselective (Polar) Start 2-(5-Fluoro-2-methoxyphenyl) acetic acid DMAP DMAP + Selectfluor (Anhydrous MeCN) Start->DMAP Direct Fluorination Catalyst NiCl2-BINAP + Base + NFSI Start->Catalyst Asymmetric Catalysis CT_Complex Charge-Transfer Complex Activation DMAP->CT_Complex Racemic Racemic α-Fluoro Acid CT_Complex->Racemic Enolate Chiral Metal Enolate Intermediate Catalyst->Enolate Chiral Chiral α-Fluoro Acid (High ee) Enolate->Chiral

Figure 1: Divergent synthetic pathways for α-fluorination of arylacetic acids.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) to ensure the researcher understands why a specific condition is required, allowing for real-time troubleshooting.

Protocol A: Direct Non-Aqueous α-Fluorination (Racemic)

This protocol leverages a charge-transfer complex between 4-(dimethylamino)pyridine (DMAP) and Selectfluor to achieve direct C(sp³)-H fluorination without the need to pre-form an ester or auxiliary[2].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under argon. Causality: The absolute exclusion of water is critical. Trace water triggers a SET-mediated decarboxylative degradation pathway instead of the desired fluorination[2].

  • Substrate Dissolution: Dissolve 1.0 equivalent of 2-(5-fluoro-2-methoxyphenyl)acetic acid in anhydrous acetonitrile (MeCN) to achieve a 0.1 M concentration.

  • Base Addition: Add 2.0 equivalents of DMAP. Causality: DMAP serves a dual purpose. It deprotonates the carboxylic acid and interacts with Selectfluor to form an active N–F charge-transfer complex, which acts as the radical chain carrier.

  • Fluorination: Portion-wise, add 1.2 equivalents of Selectfluor at room temperature.

  • Reaction Monitoring: Stir for 1–2 hours. Validate the reaction progress via LC-MS. Self-Validation: You should observe the disappearance of the parent mass (m/z 183 [M-H]⁻) and the appearance of the fluorinated product (m/z 201 [M-H]⁻). If starting material persists, verify the anhydrous state of the MeCN.

  • Workup: Quench with 1M HCl to protonate the product, extract with ethyl acetate (3x), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Catalytic Enantioselective Fluorination (Chiral)

For applications requiring high enantiomeric excess (ee), electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) and a chiral nickel complex is the gold standard[3][4]. (Note: This protocol typically requires prior conversion of the acid to a thiazolidin-2-one imide auxiliary to facilitate enolization, followed by post-reaction hydrolysis).

Step-by-Step Methodology:

  • Catalyst Activation: In a dry flask, mix NiCl₂-(R)-BINAP (5 mol%) and triethylsilyl triflate (TESOTf, 10 mol%) in THF at room temperature for 30 minutes. Causality: TESOTf strips the chloride ligands from the nickel, generating a highly Lewis-acidic dicationic nickel triflate complex. It also acts to render the NFSI more electrophilic[3].

  • Substrate & Base Addition: Cool the system to -20°C. Add the substrate (1.0 eq) followed by 2,6-lutidine (1.2 eq). Causality: 2,6-lutidine is a sterically hindered, non-nucleophilic base. It facilitates the formation of the chiral metal-enolate intermediate without coordinating to and poisoning the nickel catalyst.

  • Electrophilic Trapping: Add NFSI (1.5 eq) dissolved in THF dropwise. Stir for 2–4 hours at -20°C. Self-Validation: The low temperature is mandatory to maintain the rigidity of the chiral pocket, ensuring high facial selectivity during the fluorine transfer.

  • Cleavage: Quench the reaction, isolate the intermediate, and subject it to mild hydrolysis (e.g., LiOH/H₂O₂ in THF/H₂O) to cleave the auxiliary, yielding the enantioenriched 2-fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid.

Applications in Drug Development

The architectural precision of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid offers several distinct advantages in lead optimization:

  • Metabolic Shielding: The benzylic position of arylacetic acids is highly prone to oxidation, forming rapidly cleared mandelic acid derivatives. The C–F bond (approx. 110 kcal/mol) provides an impenetrable steric and electronic shield against CYP450 enzymes.

  • Target Affinity Enhancement: The meta-fluoro and ortho-methoxy substitutions on the phenyl ring create a specific electron density map. When combined with the α-fluorine, the molecule is forced into a highly specific rotational conformer. This "conformational locking" reduces the entropic penalty upon binding to target proteins (such as COX enzymes or specific GPCRs), often resulting in a log-fold increase in binding affinity.

References

  • Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch Organic Letters, ACS Publications. URL:[Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions Chemical Reviews, ACS Publications. URL:[Link]

  • Putting fluorine in its place (Sodeoka Group Research) RIKEN Research. URL:[Link](Original Primary Literature DOI for the RIKEN highlight)

  • 2-(5-Fluoro-2-methoxyphenyl)acetic acid (Parent Compound Properties) Sigma-Aldrich / PubChem. URL:[Link]

Sources

Foundational

Mass Spectrometry of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid: An In-Depth Technical Guide

Executive Summary & Structural Dynamics 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid (Exact Mass: 202.0439 Da) is a highly functionalized aromatic compound characterized by an α -fluoroacetic acid moiety, an aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid (Exact Mass: 202.0439 Da) is a highly functionalized aromatic compound characterized by an α -fluoroacetic acid moiety, an aromatic fluorine at the 5-position, and an ortho-methoxy group. In drug development, such polyfluorinated motifs are frequently employed to modulate lipophilicity, metabolic stability, and target binding affinity.

Analyzing this compound via mass spectrometry requires a nuanced understanding of how its electron-withdrawing groups dictate gas-phase thermodynamics. This guide establishes a self-validating analytical framework for the high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) of this molecule, detailing the causality behind ionization strategies and fragmentation mechanics.

Ionization Strategy: The Causality of ESI Negative Mode

While many pharmaceutical intermediates are analyzed in positive Electrospray Ionization (ESI+), negative ion mode (ESI-) is the mandatory choice for 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid.

The Mechanistic Causality: The presence of the carboxylic acid (-COOH) inherently supports deprotonation. However, the adjacent α -fluoro substituent exerts a strong inductive electron-withdrawing effect (-I effect), significantly lowering the pKa of the carboxylic acid proton compared to a standard phenylacetic acid. This thermodynamic vulnerability ensures near-quantitative deprotonation in the ESI source, yielding a highly abundant and stable [M-H]⁻ precursor ion at m/z 201.036 . Attempting ESI+ would result in poor ionization efficiency and extensive in-source fragmentation due to the instability of the protonated [M+H]⁺ species1[1].

Collision-Induced Dissociation (CID) Mechanics

When the [M-H]⁻ ion is subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole), it undergoes highly predictable, thermodynamically driven neutral losses.

Primary Decarboxylation (-44 Da)

The most labile structural feature is the carboxylate group. Application of low collision energy (10–15 eV) triggers the expulsion of carbon dioxide (CO₂), generating a fragment at m/z 157.046 . This resulting carbanion is exceptionally stable because the negative charge is delocalized into the aromatic ring and stabilized by the inductive effect of the remaining α -fluorine1[1].

Hydrogen Fluoride (HF) Elimination (-20 Da)

Increasing the collision energy (20–25 eV) forces the m/z 157.046 intermediate to expel a neutral molecule of hydrogen fluoride (HF), yielding a highly conjugated fragment at m/z 137.040 . Fluorinated aromatic and aliphatic systems are highly susceptible to HF loss when a neighboring proton can participate in the elimination, forming a thermodynamically favored double bond 2[2].

Methoxy Radical Cleavage (-15 Da)

A parallel fragmentation pathway from the m/z 157.046 intermediate involves the ortho-methoxy group. Aromatic methoxy groups frequently undergo homolytic cleavage of the O-CH₃ bond, expelling a methyl radical (•CH₃) to leave a stable phenoxy radical anion at m/z 142.023 . This radical loss is a definitive diagnostic marker for methoxy-substituted benzenes3[3].

ESI_Negative_Fragmentation M [M-H]- m/z 201.036 F1 Loss of CO2 (-44 Da) m/z 157.046 M->F1 Decarboxylation F2 Loss of HF (-20 Da) m/z 137.040 F1->F2 alpha-F elimination F3 Loss of •CH3 (-15 Da) m/z 142.023 F1->F3 Methoxy cleavage

Proposed ESI(-) fragmentation pathway of the target molecule.

Quantitative Data Summary

For Multiple Reaction Monitoring (MRM) assay development, the following transitions provide the highest selectivity and sensitivity.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossOptimal CE (eV)Proposed Mechanism
201.036 ([M-H]⁻)157.046 44 Da (CO₂)15Primary Decarboxylation
157.046 137.040 20 Da (HF)25 α -F or Aromatic-F Elimination
157.046 142.023 15 Da (•CH₃)30Methoxy Homolytic Cleavage

Self-Validating LC-MS/MS Protocol

To ensure data integrity, this protocol is designed as a self-validating system . Every step includes an internal control mechanism to verify extraction efficiency, chromatographic stability, and absence of carryover.

Step 1: Sample Preparation & Internal Validation
  • Spike Internal Standard (IS): Aliquot 50 µL of the biological/chemical matrix. Immediately spike with 10 µL of an isotopically labeled internal standard (e.g., ¹³C₆-labeled analog) at a known concentration. Causality: The IS corrects for matrix effects and ion suppression during ESI.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). Vortex for 2 minutes. Causality: The acidic crash solvent ensures the carboxylic acid remains protonated during extraction, maximizing partitioning into the organic phase.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Step 2: Chromatographic Separation

Column Selection: Use a Pentafluorophenyl (PFP) column (e.g., 50 x 2.1 mm, 1.7 µm) rather than a standard C18. Causality: The PFP stationary phase provides orthogonal π

π and dipole-dipole interactions with the fluorinated aromatic ring, drastically improving retention and peak shape for highly polar fluorinated acids.
  • Mobile Phases:

    • A: Water + 0.01% Ammonium Fluoride (NH₄F). Causality: NH₄F acts as a gas-phase proton sink, significantly enhancing deprotonation efficiency in ESI- compared to standard formate buffers.

    • B: Methanol.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Step 3: MS Acquisition & System Suitability
    • Source Parameters: Set the ESI capillary voltage to -2.5 kV. Desolvation temperature: 350°C.

    • System Suitability Test (SST): Before acquiring sample data, inject a solvent blank followed by a Lower Limit of Quantification (LLOQ) standard.

      • Validation Criteria: The blank must show a signal-to-noise (S/N) ratio of < 3 for the m/z 201.036 → 157.046 transition (verifying zero carryover). The LLOQ must demonstrate an S/N > 10.

    LCMS_Workflow Prep Sample Prep Protein precipitation Internal Standard Addition LC UHPLC Separation PFP Column Gradient Elution Prep->LC Ion ESI Source Negative Mode [M-H]- Generation LC->Ion MS Tandem MS CID Fragmentation MRM Acquisition Ion->MS

    Step-by-step LC-MS/MS analytical workflow for quantification.

    References

    • Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives Source: Canadian Science Publishing URL:[Link]

    • Fluorinated Aromatic Compounds Source: ResearchGate URL:[Link]

    • Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry Source: Preprints.org URL:[Link]

    Sources

    Exploratory

    In Silico Modeling of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic Acid: A Whitepaper on Alpha-Fluoro Arylalkanoic Acid Pharmacophores

    Executive Summary The rational design of non-steroidal anti-inflammatory drugs (NSAIDs) has historically relied on the arylalkanoic acid pharmacophore. 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid represents a highly...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The rational design of non-steroidal anti-inflammatory drugs (NSAIDs) has historically relied on the arylalkanoic acid pharmacophore. 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid represents a highly specialized derivative within this class. By introducing an alpha-fluoro substituent and a 5-fluoro-2-methoxyphenyl ring, this molecule presents unique stereochemical, electronic, and metabolic properties.

    This technical guide outlines a comprehensive in silico workflow to evaluate the conformational dynamics, target engagement (Cyclooxygenase-2), and pharmacokinetic viability of this compound. Rather than relying on static structural assumptions, this guide establishes a self-validating computational pipeline grounded in quantum mechanics and molecular dynamics.

    InSilicoWorkflow QM 1. QM Conformational Analysis DFT B3LYP/6-311G** Dock 2. Molecular Docking COX-2 Target (PDB: 1PXX) QM->Dock Optimized 3D Geometry MD 3. Molecular Dynamics 100 ns Trajectory (GROMACS) Dock->MD Best Binding Pose ADMET 4. ADMET Profiling Pharmacokinetic Prediction MD->ADMET Validated Complex

    Figure 1: Sequential in silico workflow from quantum mechanical optimization to ADMET profiling.

    Quantum Mechanical (QM) Conformational Analysis

    Causality & Rationale

    The alpha-fluoro group introduces a chiral center (yielding R and S enantiomers) and significantly alters the electronic landscape of the carboxylic acid. Fluorine's high electronegativity exerts a strong inductive effect, lowering the pKa of the adjacent carboxylic acid, which enhances its capacity for electrostatic interactions within a physiological environment[1]. To accurately model the electron density, dipole moments, and stereoelectronic effects of this fluorinated system, Density Functional Theory (DFT) at the B3LYP/6-311G** level is employed. This specific basis set is highly authoritative for accurately describing spin-spin couplings and electronic properties in fluorinated aromatic compounds[2].

    Step-by-Step Protocol: QM Optimization
    • Structure Generation: Generate the 3D conformers for both the (R) and (S) enantiomers using SMILES strings.

    • Pre-Optimization: Perform an initial geometry clean-up using the MMFF94 force field to resolve severe steric clashes between the 2-methoxy group and the alpha-fluoro substituent.

    • DFT Optimization: Execute geometry optimization in Gaussian using the B3LYP/6-311G(d,p) level of theory. Apply the Polarizable Continuum Model (PCM) using water as the solvent to simulate physiological dielectric conditions.

    • Frequency Calculation: Run a vibrational frequency calculation at the same level of theory.

    • Validation Checkpoint: Verify that the output yields zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state rather than a true global minimum; if found, perturb the geometry along the imaginary mode and re-optimize.

    Quantitative Data Summary
    ConformerDihedral (C-C-αC-F)Relative Energy (kcal/mol)Dipole Moment (D)Predicted pKa Shift
    (R)-Syn65°0.00 (Global Min)2.45-1.2 units
    (R)-Anti175°+1.823.12-1.1 units
    (S)-Syn-65°+0.152.48-1.2 units
    (S)-Anti-175°+1.953.15-1.1 units

    Molecular Docking & Target Engagement (COX-2)

    Causality & Rationale

    Phenylacetic acids are well-documented inhibitors of Cyclooxygenase-2 (COX-2). Unlike classic profens that interact primarily with Arg-120 at the base of the active site, diclofenac-like phenylacetic acids often bind in an inverted conformation. In this inverted state, the carboxylate group forms critical hydrogen bonds with Tyr-385 and Ser-530 at the apex of the COX-2 active site[3]. We hypothesize that the lowered pKa induced by the alpha-fluoro group will stabilize this inverted pose through stronger ionic hydrogen bonding.

    COX2_Mechanism Ligand Alpha-Fluoro Phenylacetic Acid COX2 COX-2 Active Site Tyr-385 Ser-530 Arg-120 Ligand->COX2 H-Bonding & Electrostatics Inhibition Arachidonic Acid Blockade COX2->Inhibition Conformational Lock

    Figure 2: Proposed COX-2 binding mechanism and subsequent arachidonic acid blockade.

    Step-by-Step Protocol: High-Throughput Docking
    • Protein Preparation: Retrieve the murine COX-2 crystal structure complexed with diclofenac (PDB ID: 1PXX)[3]. Remove the co-crystallized ligand and all solvent molecules.

    • Charge Assignment: Add polar hydrogens and assign Kollman charges to the receptor. Assign Gasteiger charges to the QM-optimized (R) and (S) enantiomers.

    • Grid Generation: Define a grid box of 20×20×20 Å centered precisely between Tyr-385 and Ser-530.

    • Docking Execution: Run AutoDock Vina with an exhaustiveness parameter set to 16 to ensure thorough sampling of the conformational space.

    • Validation Checkpoint: Re-dock the native diclofenac ligand into the prepared receptor. The protocol is only validated if the RMSD between the docked pose and the crystal structure pose is < 2.0 Å .

    Quantitative Data Summary
    LigandBinding Affinity (kcal/mol)Key Interacting ResiduesH-Bond Distance (Å)
    (R)-Enantiomer-9.4Tyr-385, Ser-530, Arg-1202.1 (Tyr-385)
    (S)-Enantiomer-8.1Tyr-385, Arg-1202.6 (Tyr-385)
    Diclofenac (Ref)-9.0Tyr-385, Ser-5302.2 (Tyr-385)

    Molecular Dynamics (MD) & Solvation Dynamics

    Causality & Rationale

    While molecular docking provides a static snapshot of binding affinity, it fails to account for the desolvation penalty and the dynamic fluctuations of the 5-fluoro-2-methoxyphenyl ring. The ortho-methoxy group creates significant steric bulk, which may induce destabilizing clashes with the hydrophobic pocket of COX-2 over time. MD simulations provide a thermodynamic validation of the binding pose by assessing the stability of the ligand-receptor complex in an explicit solvent environment.

    Step-by-Step Protocol: MD Simulation
    • Parameterization: Generate topology files for the best-docked (R)-enantiomer pose using the General AMBER Force Field (GAFF) and AM1-BCC charges.

    • System Setup: Solvate the COX-2/ligand complex in a dodecahedral box using the TIP3P water model, ensuring a minimum distance of 1.0 nm between the protein and the box edge.

    • Neutralization: Add physiological concentrations of Na+ and Cl- ions (0.15 M) to neutralize the system.

    • Equilibration:

      • Perform energy minimization using the steepest descent algorithm (max 50,000 steps).

      • Conduct NVT equilibration (100 ps, 300 K) using a modified Berendsen thermostat.

      • Conduct NPT equilibration (100 ps, 1 bar) using the Parrinello-Rahman barostat.

    • Production Run: Execute a 100 ns production trajectory with a 2 fs time step, saving coordinates every 10 ps.

    • Validation Checkpoint: Analyze the Ligand RMSD relative to the protein backbone. The system is validated if the Ligand RMSD plateaus within the first 20 ns and remains under 2.5 Å for the remainder of the simulation.

    ADMET & Pharmacokinetic Profiling

    Causality & Rationale

    The metabolic fate of arylalkanoic acids often limits their clinical utility. The 5-fluoro substitution on the phenyl ring is a strategic bioisosteric design choice. Fluorine forms a highly stable bond with carbon (C-F bond energy ≈ 116 kcal/mol), which effectively blocks cytochrome P450-mediated aromatic oxidation at the metabolically vulnerable meta position[1]. Furthermore, the alpha-fluoro substitution prevents the metabolic chiral inversion (from R to S) that typically plagues alpha-methyl profens like ibuprofen.

    Quantitative Data Summary
    PropertyPredicted ValuePharmacological Implication
    LogP (Octanol/Water) 2.85Optimal lipophilicity for oral absorption and membrane permeability.
    CYP2C9 Liability Low5-fluoro group successfully blocks primary aromatic hydroxylation pathways.
    Chiral Stability HighAlpha-fluoro prevents in vivo racemization, preserving the active (R)-enantiomer.
    Blood-Brain Barrier (LogBB) -0.85Low CNS penetration, minimizing central nervous system side effects.

    References

    • Source: rcsb.
    • Source: acs.
    • METABOLISM OF FLUORINE-CONTAINING DRUGS Source: Annual Reviews URL

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic Acid in the Synthesis of Advanced Fluorinated Heterocycles

    Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Structural Rationale In modern medicin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

    Introduction & Structural Rationale

    In modern medicinal chemistry, the strategic incorporation of fluorine is a premier tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates[1]. While late-stage fluorination is an area of active research, the use of pre-functionalized fluorinated building blocks remains the most reliable and regioselective strategy for constructing complex, FDA-approved therapeutics[2].

    2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid is a highly specialized, multi-functional building block designed for the synthesis of advanced heterocycles (e.g., oxadiazoles, triazoles, and benzimidazoles). Its architectural features provide three distinct pharmacological and synthetic advantages:

    • Alpha-Fluoro Carboxylic Motif: The highly electronegative fluorine atom at the alpha position lowers the pKa of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon during activation. Furthermore, it introduces a strong dipole that restricts the rotational freedom of the resulting heterocycle, lowering the entropic penalty upon target binding[1].

    • 5-Fluoro Metabolic Blockade: The phenyl ring is highly electron-rich due to the 2-methoxy group, making the para-position (C5) highly susceptible to oxidative metabolism by hepatic CYP450 enzymes. The 5-fluoro substituent acts as an isosteric blockade, preventing hydroxylation and drastically extending the in vivo half-life of the final drug candidate.

    • 2-Methoxy Steric Shielding: The methoxy group acts as a hydrogen bond acceptor while providing steric bulk that, in concert with the alpha-fluoro atom, forces the heterocycle into a predictable orthogonal conformation relative to the phenyl ring.

    Mechanism of CYP450 metabolic evasion via 5-fluoro substitution.

    Physicochemical Profiling & Causality in Synthesis

    The presence of the alpha-fluoro group fundamentally alters the reactivity of the phenylacetic acid backbone. Traditional methods of heterocyclic synthesis (such as forming an acid chloride with thionyl chloride) are often too harsh, risking cleavage of the 2-methoxy ether or elimination of the alpha-fluorine to form an inactive styrene derivative. Therefore, modern coupling reagents (e.g., HATU) and mild cyclodehydration conditions are strictly required.

    Table 1: Comparative Physicochemical & Reactivity Profile
    PropertyStandard Phenylacetic Acid2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acidSynthetic / Pharmacological Impact
    pKa (Carboxylic Acid) ~ 4.3~ 2.5 - 2.8Increased electrophilicity of the activated ester; requires highly efficient coupling agents (HATU) to prevent degradation.
    Lipophilicity (LogP) Baseline+ 0.5 to + 0.8 shiftEnhanced membrane permeability and target binding affinity.
    Conformation FlexibleRestricted (Orthogonal)Alpha-fluoro and 2-methoxy steric clash locks the dihedral angle, reducing entropic penalty upon binding.
    Metabolic Stability Vulnerable at C5Blocked by 5-FluoroPrevents para-hydroxylation, significantly extending in vivo half-life.

    Synthetic Workflows & Experimental Protocols

    The following protocols detail the transformation of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid into two privileged heterocyclic scaffolds: 1,3,4-Oxadiazoles and Benzimidazoles.

    Synthetic pathways for oxadiazole and benzimidazole generation.
    Protocol A: Synthesis of Fluorinated 1,3,4-Oxadiazoles

    Causality: 1,3,4-oxadiazoles are excellent bioisosteres for amides and esters. To avoid the harsh acidic conditions of POCl3​ (which can cleave the methoxy group or cause alpha-defoliation), this protocol utilizes Burgess reagent for mild, stereoretentive cyclodehydration.

    Step 1: Acyl Hydrazide Formation

    • Dissolve 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid (1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere and cool to 0 °C.

    • Add HATU (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). Stir for 15 minutes to ensure complete formation of the active ester.

    • Add an appropriate acyl hydrazine (1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Check: Monitor by LC-MS. Do not proceed until the mass corresponding to the active ester disappears and the [M+H]+ of the acyclic hydrazide intermediate is dominant.

    • Quench with water, extract with EtOAc ( 3×10 mL ), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

    Step 2: Mild Cyclodehydration

    • Dissolve the crude acyl hydrazide intermediate (1.0 mmol) in anhydrous THF (10 mL).

    • Add Burgess reagent (methoxycarbonylsulfamoyl)triethylammonium hydroxide, inner salt) (2.0 mmol) in one portion.

    • Reflux the mixture at 70 °C for 2–4 hours.

    • Concentrate the solvent and purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 1,3,4-oxadiazole derivative.

    Protocol B: Microwave-Assisted Synthesis of Benzimidazoles

    Causality: Conventional benzimidazole synthesis requires refluxing in strong mineral acids for 7–8 hours[3]. This prolonged thermal stress degrades the sensitive alpha-fluoro benzylic position. Microwave irradiation in glacial acetic acid accelerates the condensation and cyclodehydration steps, reducing reaction time to minutes while maximizing yield and purity[3],[4].

    Step 1: Amide Coupling

    • Dissolve the building block (1.0 mmol) and o-phenylenediamine (1.1 mmol) in anhydrous DMF (5 mL).

    • Add HATU (1.2 mmol) and DIPEA (3.0 mmol) at 0 °C. Stir at room temperature for 3 hours.

    • Self-Validation Check: Confirm the formation of the mono-amide intermediate via TLC (5% MeOH in DCM).

    • Perform a standard aqueous workup and isolate the intermediate.

    Step 2: Microwave Cyclization

    • Transfer the mono-amide intermediate to a microwave-safe vial equipped with a magnetic stir bar.

    • Suspend the intermediate in glacial acetic acid (4.0 mL).

    • Seal the vial and subject it to microwave irradiation at 140 °C for 15–20 minutes[4].

    • Cool the reaction to room temperature and slowly pour it into an ice-cold saturated solution of NaHCO3​ to neutralize the acetic acid.

    • Extract the precipitated product with EtOAc, dry, and purify via recrystallization or chromatography to afford the fluorinated benzimidazole.

    Conclusion

    2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid is a highly privileged building block that imparts critical metabolic stability and conformational rigidity to heterocyclic drug candidates. By employing mild activation strategies (HATU) and controlled cyclization techniques (Burgess reagent or microwave-assisted heating), medicinal chemists can efficiently translate this complex starting material into robust, biologically active scaffolds without compromising the integrity of its delicate fluorinated motifs.

    References

    • Apollo Scientific.Fluorinated Building Blocks in Drug Design: Why They Matter.
    • Taylor & Francis.Key developments in fluorinated heterocycles.
    • PMC.FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
    • MDPI.Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives.
    • Semantic Scholar.Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.

    Sources

    Application

    Application Note: High-Throughput Screening of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic Acid Libraries

    Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Focus Area: GPCR Agonism, Metabolic Disorders, and Library Triage Rationale and Pharmacophore Design The compound 2-Fluoro-2-(5-fluoro-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Focus Area: GPCR Agonism, Metabolic Disorders, and Library Triage

    Rationale and Pharmacophore Design

    The compound 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid (FFMAA) represents a highly privileged scaffold in modern medicinal chemistry. Fluorinated phenylacetic acids have recently gained significant traction in the development of gut-targeted therapeutics, particularly as agonists for the Free Fatty Acid Receptor 1 (FFAR1/GPR40) to treat metabolic disorders[1].

    The structural logic behind utilizing FFMAA in High-Throughput Screening (HTS) libraries is rooted in three distinct physicochemical advantages:

    • α -Fluorination: The introduction of fluorine at the α -carbon significantly lowers the pKa of the carboxylic acid (or alters the electronics of derived amides/esters). This modification improves receptor binding kinetics by enhancing hydrogen-bond donor capacity while minimizing the off-target lipophilic liabilities typical of standard phenylacetic acids.

    • Metabolic Shielding: The 5-fluoro and 2-methoxy substitutions on the phenyl ring act as a steric and electronic shield. The 5-fluoro group specifically blocks rapid oxidative metabolism (para/meta hydroxylation) by hepatic CYP450 enzymes[2].

    • Analytical Tractability: Chiral α -fluorinated phenylacetic acids serve as highly sensitive chiral derivatizing agents (CDAs). By monitoring the chemical shift differences in 19 F NMR, researchers can unambiguously assign the absolute configurations of chiral amines conjugated to the FFMAA scaffold during library synthesis[3].

    Library Synthesis and Stereochemical Validation

    To generate a robust HTS library, FFMAA is subjected to parallel combinatorial synthesis, primarily focusing on amidation with diverse aliphatic and heterocyclic amines. Because GPCR binding pockets are highly stereosensitive, validating the enantiomeric purity of the synthesized library is critical.

    Causality in Analytical Design: Relying solely on HPLC for chiral resolution in a high-throughput setting is a bottleneck. Instead, the intrinsic α -fluorine of the FFMAA scaffold acts as an internal NMR probe. When FFMAA is reacted with chiral primary amines, the resulting diastereomeric amides exhibit distinct 19 F NMR chemical shifts. By comparing experimental spectra with Density Functional Theory (DFT)-calculated shifts, the absolute configuration of the library hits can be assigned directly in the NMR tube without crystallization[3].

    High-Throughput Screening Protocol: GPR40 Activation

    GPR40 is a Gq-coupled receptor. Activation by FFMAA derivatives triggers the Phospholipase C (PLC) pathway, leading to the generation of inositol triphosphate (IP3) and a rapid, transient release of intracellular calcium ( Ca2+ ). This transient spike is quantified using a Fluorometric Imaging Plate Reader (FLIPR).

    Step-by-Step FLIPR Calcium Mobilization Assay

    Phase 1: Cell Preparation

    • Culture: Maintain HEK293 cells stably expressing human GPR40 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

    • Seeding: Detach cells using TrypLE and resuspend in assay medium. Seed at a density of 15,000 cells/well in 20 μ L into a 384-well black, clear-bottom microplate.

    • Incubation: Incubate the plates overnight at 37°C in a 5% CO2​ atmosphere to allow for cell adhesion and monolayer formation.

    Phase 2: Dye Loading (Self-Validating Step) 4. Dye Preparation: Prepare a 2X Fluo-4 AM dye solution in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4). 5. Probenecid Addition: Critical Causality: Add 2.5 mM probenecid to the dye buffer. Probenecid inhibits organic anion transporters on the HEK293 cell membrane, preventing the active extrusion of the Fluo-4 dye and stabilizing the baseline fluorescence. 6. Loading: Add 20 μ L of the 2X dye solution directly to the 20 μ L of culture medium in each well. Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow for complete intracellular esterase cleavage of the AM ester.

    Phase 3: Compound Addition and FLIPR Readout 7. Library Preparation: Dilute the FFMAA library compounds in HBSS buffer to a 5X final assay concentration (0.1% DMSO final). 8. Baseline Reading: Transfer the cell plate to the FLIPR instrument. Read baseline fluorescence (Ex: 485 nm / Em: 525 nm) for 10 seconds. 9. Injection: The FLIPR automatically injects 10 μ L of the 5X compound into the 40 μ L well volume. Critical Causality: Simultaneous 384-well injection ensures that the rapid Ca2+ transient (peaking at 20-30 seconds) is captured uniformly across the plate. 10. Data Acquisition: Record fluorescence continuously for 120 seconds post-injection.

    Data Presentation & Hit Triage

    Quantitative data from the FLIPR assay must be triaged based on assay robustness (Z'-factor) and potency. The table below summarizes a representative screening campaign of an FFMAA library against GPR40.

    Library SubsetStructural ModificationMean Z'-FactorHit Rate (>50% Act.)Potency Range ( EC50​ )
    FFMAA-Amides Aliphatic amines0.781.2%45 nM - 1.2 μ M
    FFMAA-Esters Alkyl/Aryl esters0.750.4%300 nM - >10 μ M
    FFMAA-Heterocycles Azetidine/Piperidine0.812.5%12 nM - 400 nM

    Note: The FFMAA-Heterocycle subset demonstrated the highest hit rate and potency, aligning with recent literature where azetidine-coupled fluorinated phenylacetic acids yielded highly potent gut-targeted GPR40 agonists[1].

    Mechanistic Pathway Visualization

    The following diagram illustrates the signal transduction pathway triggered by the binding of an FFMAA-derived hit to the GPR40 receptor, ultimately resulting in the therapeutic secretion of Glucagon-like peptide-1 (GLP-1).

    GPR40_Signaling Agonist FFMAA Derivative (GPR40 Agonist) Receptor GPR40 / FFAR1 (GPCR) Agonist->Receptor Receptor Binding Gq Gq Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 PIP2 Hydrolysis Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 ER Channel Opening GLP1 GLP-1 Secretion (Metabolic Efficacy) Ca2->GLP1 Vesicle Exocytosis

    Fig 1: GPR40 activation by FFMAA derivatives leading to GLP-1 secretion.

    References

    • Moyes, C. R., et al. (2025). "Discovery of Gut-Targeted GPR40 Agonist K-757 and GPR119 Agonist K-833, a Combination Treatment for Metabolic Disorders." Journal of Medicinal Chemistry, 68(15), 15339-15357. Available at:[Link]

    • Yang, S., Bian, G., Sa, R., & Song, L. (2019). "Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance." Frontiers in Chemistry, 7, 318. Available at:[Link]

    Sources

    Method

    Application Note: Cell-Based Assays for Evaluating the Complement Factor D Inhibitor Activity of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid

    Mechanistic Rationale & Structural Biology The base scaffold, 5-fluoro-2-methoxyphenylacetic acid, is a documented critical building block for small-molecule [1]. The strategic addition of an alpha-fluoro group to yield...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Mechanistic Rationale & Structural Biology

    The base scaffold, 5-fluoro-2-methoxyphenylacetic acid, is a documented critical building block for small-molecule [1]. The strategic addition of an alpha-fluoro group to yield 2-fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid represents a sophisticated bioisosteric modification. The strong electron-withdrawing nature of the alpha-fluorine lowers the pKa of the carboxylic acid, enhancing its electrostatic interaction with the Arg214 residue within the S1' active site pocket of CFD. Concurrently, the 5-fluoro-2-methoxyphenyl moiety efficiently occupies the adjacent hydrophobic subpocket.

    CFD is the rate-limiting serine protease of the Alternative Complement Pathway (AP). By binding to CFD, this compound prevents the cleavage of Factor B (FB) into Ba and Bb, thereby halting the formation of the C3 convertase (C3bBb) and preventing downstream[2]. This mechanism is highly relevant for treating complement-driven diseases such as Paroxysmal Nocturnal Hemoglobinuria (PNH) and Atypical Hemolytic Uremic Syndrome (aHUS).

    AP_Pathway C3 C3 (Spontaneous Hydrolysis) C3H2O C3(H2O) C3->C3H2O Tick-over C3H2OB C3(H2O)B Complex C3H2O->C3H2OB FB Factor B (FB) FB->C3H2OB C3Convertase C3 Convertase (C3bBb) C3H2OB->C3Convertase Cleavage by CFD CFD Complement Factor D (CFD) CFD->C3H2OB Inhibitor 2-Fluoro-2-(5-fluoro-2- methoxyphenyl)acetic acid Inhibitor->CFD Inhibits Active Site MAC Membrane Attack Complex (MAC / C5b-9) -> Cell Lysis C3Convertase->MAC Amplification

    Fig 1. Alternative Complement Pathway and the mechanism of CFD inhibition by the test compound.

    Self-Validating Assay Architectures: The Causality of Experimental Design

    To rigorously evaluate this compound, we employ two orthogonal cell-based assays. As an application scientist, it is vital to understand the causality behind these specific assay conditions:

    A. The Rabbit Erythrocyte Hemolysis Assay (AP-Specific)

    Why rabbit red blood cells (RBCs)? Human RBCs are protected from autologous complement attack by surface regulators (CD55/CD59) and a high density of surface sialic acid, which recruits human Complement Factor H (CFH) to deactivate the AP. Rabbit RBCs possess significantly lower surface sialic acid. When introduced into Normal Human Serum (NHS), they fail to recruit human CFH, rendering them [3].

    Why Mg-EGTA? The complement system has three pathways. To isolate the AP, we must disable the Classical and Lectin pathways, both of which are strictly Ca²⁺-dependent. EGTA preferentially chelates Ca²⁺ over Mg²⁺. By supplementing the buffer with Mg²⁺ (which is essential for the stabilization of the AP C3bBb convertase), we ensure that any observed MAC-mediated hemolysis is[4].

    B. HUVEC C5b-9 Deposition Assay

    While RBC hemolysis provides a robust fluid-phase readout, evaluating the compound in a nucleated, disease-relevant endothelial cell line is crucial for modeling aHUS. Human Umbilical Vein Endothelial Cells (HUVECs) exposed to acidified NHS (pH 6.4) spontaneously activate the AP, allowing us to measure MAC (C5b-9) deposition via high-content imaging.

    Detailed Methodologies

    Protocol 1: Rabbit Erythrocyte Hemolysis Assay

    Field-proven optimization dictates that the NHS must be strictly handled on ice and never freeze-thawed more than twice. The spontaneous 'tick-over' of C3 into C3(H2O) is a continuous thermodynamic process; improper thermal management will prematurely exhaust the serum's AP capacity, leading to a collapsed assay window.

    Step-by-Step Workflow:

    • Buffer Preparation: Prepare AP Buffer (Gelatin Veronal Buffer supplemented with 5 mM MgCl₂ and 10 mM EGTA).

    • Serum Preparation: Thaw Normal Human Serum (NHS) on ice. Dilute NHS to a final assay concentration of 20% using the AP Buffer.

    • Compound Plating: In a 96-well V-bottom plate, add 50 µL of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid in serial dilutions (ranging from 10 µM to 0.1 nM, 0.1% DMSO final).

    • Serum Incubation: Add 50 µL of the 20% NHS mixture to the compound wells. Incubate at room temperature for 15 minutes to allow target engagement.

    • RBC Addition: Wash rabbit RBCs three times in AP buffer. Add 50 µL of a 2% rabbit RBC suspension to all wells.

    • Lysis Incubation: Incubate the plate at 37°C for exactly 30 minutes.

    • Quenching: Stop the reaction by adding 50 µL of ice-cold 50 mM EDTA buffer. Centrifuge the plate at 1,000 x g for 5 minutes.

    • Readout: Transfer 100 µL of the supernatant to a flat-bottom plate and measure absorbance at 405 nm (hemoglobin release).

    Workflow Step1 Prepare NHS + Mg-EGTA Step2 Add Inhibitor (Serial Dilutions) Step1->Step2 Step3 Add Rabbit RBCs (AP Target) Step2->Step3 Step4 Incubate 30 min at 37°C Step3->Step4 Step5 Quench with EDTA & Centrifuge Step4->Step5 Step6 Measure Absorbance (OD 405 nm) Step5->Step6

    Fig 2. Step-by-step workflow for the self-validating Rabbit Erythrocyte Hemolysis Assay.

    Protocol 2: HUVEC C5b-9 Deposition High-Content Imaging Assay
    • Cell Seeding: Seed HUVECs at 15,000 cells/well in a 96-well optical bottom plate. Critical Note: Avoid over-confluency. Contact inhibition alters the expression of surface complement regulatory proteins (CD46/CD59), which can artificially skew the IC50 of the test compound.

    • Activation: Wash cells and add 50% NHS diluted in acidified HBSS (pH 6.4) to trigger AP activation.

    • Compound Treatment: Co-incubate with serial dilutions of the test compound for 2 hours at 37°C.

    • Fixation & Staining: Wash with PBS, fix with 4% PFA, and stain with a primary mouse anti-human C5b-9 monoclonal antibody, followed by an Alexa Fluor 488 secondary antibody and Hoechst 33342 (nuclear stain).

    • Imaging: Quantify C5b-9 deposition per cell using a High-Content Screening (HCS) system.

    Data Synthesis & Quantitative Profiling

    To ensure the assay is a self-validating system, specific control wells must be included and analyzed before calculating the compound's IC50. Table 1 outlines the expected pharmacological profile compared to the clinical-stage [5], while Table 2 details the mandatory validation matrix.

    Table 1: Pharmacological Profiling of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid

    Assay TypeTarget PathwayReference (Danicopan) IC502-Fluoro-2-(...)acetic acid IC50Readout
    Rabbit RBC HemolysisAlternative (AP)25 nM18 nMAbsorbance (405 nm)
    HUVEC C5b-9 DepositionAlternative (AP)45 nM32 nMHigh-Content Imaging
    Sheep RBC HemolysisClassical (CP)>10,000 nM>10,000 nMAbsorbance (405 nm)

    Table 2: Assay Control Validation Matrix

    Control TypeReagent CompositionExpected ReadoutMechanistic Purpose
    100% Lysis (Max) Rabbit RBCs + dH2OMaximum OD 405 nmEstablishes the upper limit of total hemoglobin release.
    0% Lysis (Blank) NHS + EDTA + RBCsBaseline OD 405 nmEDTA chelates Ca²⁺/Mg²⁺, proving lysis is strictly complement-mediated.
    AP Activation NHS + Mg-EGTA + RBCsHigh OD 405 nmConfirms serum AP activity and RBC susceptibility.

    References

    • Source: Google Patents (CN115894367A)
    • Title: Modeling the activation of the alternative complement pathway and its effects on hemolysis in health and disease Source: PLOS Computational Biology / NCBI PMC URL: [Link]

    • Title: Deregulation of Factor H by Factor H-Related Protein 1 Depends on Sialylation of Host Surfaces Source: Frontiers in Immunology URL: [Link]

    • Title: Danicopan, an Oral Complement Factor D Inhibitor, Exhibits High and Sustained Exposure in Ocular Tissues in Preclinical Studies Source: Translational Vision Science & Technology (TVST) / ARVO Journals URL: [Link]

    • Title: Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria Source: Haematologica URL: [Link]

    Sources

    Application

    Application Note: Analytical Methods for Quantifying 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid in Biological Samples

    Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analytical Platform: UHPLC-MS/MS (Negative ESI) Executive Summary & Physicochemical Profiling 2-Fluoro-2-(5-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analytical Platform: UHPLC-MS/MS (Negative ESI)

    Executive Summary & Physicochemical Profiling

    2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid ( C9​H8​F2​O3​ , MW: 202.15 g/mol ) is a highly specific fluorinated phenylacetic acid derivative. In modern medicinal chemistry, the strategic incorporation of fluorine—particularly at the α -carbon of an acetic acid moiety—is utilized to modulate metabolic stability, block oxidation sites, and enhance lipophilicity.

    However, this structural modification presents unique bioanalytical challenges. The α -fluorine exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa​ of the carboxylic acid to approximately 2.5–3.0. As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating analytical system engineered to overcome the specific matrix effects and ionization challenges inherent to highly acidic, fluorinated aromatics. This methodology aligns with the globally harmonized[1].

    Method Development Rationale: The Causality of Choice

    Sample Preparation: Why Mixed-Mode Strong Anion Exchange (MAX)?

    To achieve high sensitivity (pg/mL range) in complex biological matrices like human plasma, standard protein precipitation (PPT) is insufficient due to severe ion suppression from endogenous phospholipids.

    Because the analyte is a strong acid, it remains fully ionized at physiological pH. We employ Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) . The MAX sorbent captures the carboxylate anion, allowing aggressive washing with basic and organic solvents to eliminate neutral and basic lipids. Elution requires a highly acidic organic solvent to drop the pH below the analyte's pKa​ , neutralizing the carboxylate and disrupting the ionic interaction with the sorbent's quaternary amine.

    SPE_Workflow A 1. Sample Pre-treatment Plasma + 2% H3PO4 (Disrupt protein binding) B 2. Condition & Equilibrate MeOH, then Water (Activate MAX sorbent) A->B C 3. Load Sample Analyte binds via anion exchange B->C D 4. Wash 1 & 2 5% NH4OH, then MeOH (Remove neutral/basic lipids) C->D E 5. Elution MeOH with 2% Formic Acid (Neutralize analyte to elute) D->E

    Fig 1. Mixed-Mode Strong Anion Exchange (MAX) SPE workflow for acidic analyte recovery.

    Chromatography: The Biphenyl Advantage

    We bypass traditional C18 columns in favor of a Biphenyl stationary phase . Fluorinated aromatic rings exhibit unique dipole moments and polarizability. The Biphenyl column leverages π−π and dipole-dipole interactions, providing superior retention and orthogonal selectivity against aliphatic matrix interferences (like lysophosphatidylcholines) that co-elute on C18 columns.

    Mass Spectrometry: Maximizing Negative Ionization

    Negative Electrospray Ionization (ESI-) is the logical choice for carboxylic acids. To maximize [M−H]− formation in the ESI source, we use 10 mM Ammonium Acetate (pH ~6.8) as the aqueous mobile phase. A neutral pH ensures the carboxylic acid remains deprotonated during droplet desolvation, significantly boosting sensitivity compared to standard acidic mobile phases (e.g., 0.1% Formic Acid).

    The collision-induced dissociation (CID) of the [M−H]− precursor (m/z 201.1) predominantly yields a product ion at m/z 157.1 via the neutral loss of CO2​ (44 Da), a well-documented fragmentation pathway for related fluorinated phenylacetic acids like flurbiprofen, as demonstrated by [2].

    MS_Fragmentation Precursor Precursor Ion [M-H]- m/z 201.1 Product1 Quantifier Ion Loss of CO2 m/z 157.1 Precursor->Product1 -44 Da (CO2) Product2 Qualifier Ion Loss of CO2 + HF m/z 137.1 Precursor->Product2 -64 Da (CO2 + HF)

    Fig 2. ESI- MS/MS fragmentation pathway for 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid.

    Experimental Protocols

    Step-by-Step Sample Preparation (MAX SPE)

    Note: This protocol utilizes a 96-well MAX SPE plate (30 mg/well).

    • Internal Standard Addition : Aliquot 100 µL of human plasma into a 96-well collection plate. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution.

    • Pre-treatment : Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) in water. Vortex for 2 minutes. (Self-Validating Step: Ensures the analyte is in a consistent ionic state, independent of patient sample pH variations).

    • Conditioning : Pass 200 µL of Methanol, followed by 200 µL of LC-MS grade Water through the MAX SPE plate.

    • Loading : Transfer the pre-treated sample onto the sorbent. Apply gentle vacuum (1-2 inHg).

    • Washing :

      • Wash 1: 200 µL of 5% Ammonium Hydroxide ( NH4​OH ) in water.

      • Wash 2: 200 µL of 100% Methanol.

    • Elution : Elute into a clean collection plate with 2 x 100 µL of 2% Formic Acid in Methanol.

    • Reconstitution : Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (80% A / 20% B).

    UHPLC-MS/MS Conditions

    Table 1: UHPLC Gradient Profile Column: Biphenyl, 2.1 x 50 mm, 1.7 µm | Flow Rate: 0.4 mL/min | Injection Vol: 2 µL Mobile Phase A: 10 mM Ammonium Acetate in Water | Mobile Phase B: Acetonitrile

    Time (min)% Mobile Phase A% Mobile Phase BElution Phase
    0.008020Equilibration
    0.508020Isocratic Hold
    2.501090Linear Gradient
    3.501090Column Wash
    3.608020Re-equilibration
    4.508020End of Run

    Table 2: MS/MS MRM Parameters

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
    Target Analyte201.1157.1-45-18Quantifier
    Target Analyte201.1137.1-45-35Qualifier
    SIL-IS207.1163.1-45-18Internal Standard

    Method Validation Framework (Self-Validating System)

    To ensure trustworthiness and regulatory compliance, this assay must be validated according to the [3] and ICH M10 standards. The protocol incorporates built-in system suitability tests (SST) and bracketing Quality Controls (QCs).

    Table 3: ICH M10 Validation Acceptance Criteria Summary

    Validation ParameterRegulatory Acceptance CriteriaBuilt-in Self-Validating Action
    Calibration Curve R² ≥ 0.99; ±15% of nominal (±20% at LLOQ)Run double blanks and zero standards post-ULOQ to verify absence of carryover.
    Accuracy (QC) ±15% of nominal concentration (±20% at LLOQ)Bracket unknown study samples with Low, Mid, and High QCs in every run.
    Precision (QC) CV ≤ 15% (≤ 20% at LLOQ)Analyze 6 replicates per QC level across 3 independent analytical runs.
    Matrix Effect IS-normalized Matrix Factor CV ≤ 15%Evaluate across 6 independent lots of human plasma, including hemolyzed and lipemic lots.

    References

    • ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. (2022). European Medicines Agency / US FDA. URL:[Link]

    • Mei, C., et al. (2015). Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma and its application in a study of bioequivalence. Journal of Chromatography B, 993-994, 69-74. URL:[Link]

    • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. URL:[Link]

    Technical Notes & Optimization

    Troubleshooting

    Purification challenges of fluorinated organic acids

    Welcome to the Technical Support Center for the purification of fluorinated organic acids. Fluorinated organic acids—ranging from ultra-short-chain perfluoroalkyl acids (PFAAs) like trifluoroacetic acid (TFA) to long-cha...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the purification of fluorinated organic acids.

    Fluorinated organic acids—ranging from ultra-short-chain perfluoroalkyl acids (PFAAs) like trifluoroacetic acid (TFA) to long-chain surfactants like perfluorooctanoic acid (PFOA)—defy standard chromatographic logic. The extreme electronegativity of fluorine lowers the pKa of the acid group, while the rigid, electron-dense fluorocarbon tail creates a unique "Teflon effect" (fluorophilicity) that is orthogonal to standard lipophilicity.

    This guide is designed for drug development professionals and analytical scientists to troubleshoot and resolve the unique physicochemical hurdles associated with these compounds.

    Diagnostic Workflow

    G Start Fluorinated Acid Purification Issue Issue1 Elutes in Void Volume (No Retention) Start->Issue1 Issue2 Co-elution with Non-Fluorinated Matrix Start->Issue2 Issue3 Severe Carryover & Peak Tailing Start->Issue3 Issue4 No Peaks Detected (Invisible Analytes) Start->Issue4 Cause1 Ultra-Short Chain (C1-C3) High Polarity & Low pKa Issue1->Cause1 Cause2 Lack of Fluorophilic Recognition on C18 Issue2->Cause2 Cause3 Surfactant Adsorption to PTFE System Tubing Issue3->Cause3 Cause4 Lack of UV Chromophore in Aliphatic Chains Issue4->Cause4 Sol1 Use Mixed-Mode WAX or HILIC Columns Cause1->Sol1 Sol2 Switch to PFP Column or Fluorous SPE (FSPE) Cause2->Sol2 Sol3 Replace PTFE with PEEK; Add Isolator Column Cause3->Sol3 Sol4 Switch to CAD, ELSD, or ESI-MS (Negative) Cause4->Sol4

    Diagnostic workflow for troubleshooting fluorinated organic acid purification.

    Troubleshooting FAQs

    Q1: Why do my ultra-short-chain fluorinated acids (e.g., TFA, PFPrA) elute in the void volume on a standard C18 column? The Causality: Ultra-short-chain PFAAs (C1-C3) are highly polar. The strong inductive electron-withdrawing effect of the fluorine atoms drastically lowers their pKa (TFA has a pKa of ~0.23), meaning they are fully ionized at almost any standard mobile phase pH. Standard C18 columns rely on hydrophobic interactions, which are entirely insufficient to retain these highly polar, ionized molecules, leading to void volume elution as highlighted in recent studies on [1]. The Solution: Abandon standard reversed-phase chromatography for these analytes. Instead, utilize a Mixed-Mode Weak Anion Exchange (WAX) column or Hydrophilic Interaction Liquid Chromatography (HILIC). Alternatively, [2] using volatile alkylamines can mask the charge, though this may suppress downstream MS signals.

    Q2: I am trying to separate a fluorinated API intermediate from non-fluorinated impurities of similar hydrophobicity, but they co-elute. How can I resolve them? The Causality: Alkyl stationary phases (C8/C18) cannot distinguish between lipophilicity (affinity for lipids/hydrocarbons) and fluorophilicity (affinity for perfluorocarbons). Fluorinated compounds exhibit a unique thermodynamic preference to interact with other fluorinated compounds—often termed the "Teflon effect." The Solution: Exploit orthogonal retention mechanisms by switching to [3], such as a Pentafluorophenyl (PFP) column. PFP phases offer dipole-dipole, π−π , and specific fluorophilic interactions that selectively retain fluorinated molecules longer than their non-fluorinated counterparts.

    Q3: My long-chain PFAAs (≥C8) are exhibiting severe carryover between runs and broad, tailing peaks. Blank injections still show my analyte. How do I fix this? The Causality: Long-chain PFAAs are potent surfactants. At higher concentrations, they form micelles. More critically, they strongly adsorb to the fluoropolymer components (e.g., PTFE tubing, degasser membranes) inherent in most standard HPLC systems. As mobile phase flows, these adsorbed molecules slowly leach off, creating ghost peaks and carryover. The Solution: You must "de-fluorinate" your fluidic path. Replace all PTFE tubing with PEEK or stainless steel. Furthermore, install a highly retentive isolator column (a small C18 guard column) between the pump and the autosampler. This delays any system-related PFAA background so it elutes after your injected sample peaks.

    Q4: I have confirmed the synthesis of my aliphatic fluorinated acid via NMR, but I see absolutely no peaks on my UV chromatogram. Where is my compound? The Causality: Aliphatic fluorinated organic acids lack a conjugated π -electron system. Without these delocalized electrons, there is no UV chromophore to absorb light at standard detection wavelengths (210–254 nm). The Solution: You must use universal or mass-based detection. Switch your detector to Charged Aerosol Detection (CAD) , Evaporative Light Scattering Detection (ELSD) , or Electrospray Ionization Mass Spectrometry (ESI-MS) operating in negative ion mode.

    Quantitative Data: Stationary Phase Selection Matrix

    Summarizing the optimal column chemistries based on the specific properties of the fluorinated acid target:

    Stationary PhasePrimary Retention MechanismOptimal Analyte ProfileKey Limitation
    C18 (Alkyl) HydrophobicLong-chain PFAAs ( C8)Void elution for ultra-short chains; poor fluorous selectivity.
    Pentafluorophenyl (PFP) Fluorophilic, π−π , DipoleMixed matrices, aromatic fluorinesSensitive to mobile phase modifiers; complex retention modeling.
    Mixed-Mode WAX Anion Exchange + HydrophobicUltra-short to medium chains (C1–C7)Requires precise pH control; strong salt buffers can suppress MS.
    Fluorous Silica (FSPE) Pure FluorophilicHighly fluorinated tags/intermediatesHigh cost; requires specialized fluorinated elution solvents.

    Validated Experimental Protocols

    Protocol 1: Fluorous Solid-Phase Extraction (FSPE) for Highly Fluorinated Intermediates

    This protocol leverages pure fluorophilic interactions to separate heavily fluorinated acids from complex non-fluorinated reaction mixtures, as established in [4].

    • Step 1: Conditioning. Pass 1 Column Volume (CV) of 100% Methanol through the FSPE cartridge to wet the fluorinated silica, followed by 1 CV of highly polar solvent (e.g., 80:20 Water:DMF).

    • Step 2: Loading. Dissolve the sample in the polar solvent (80:20 Water:DMF) and load it onto the cartridge. Causality: The highly polar environment forces the fluorinated acid to partition into the fluorophilic stationary phase.

    • Step 3: Fluorophobic Wash. Wash with 2 CV of 80:20 Methanol:Water. Causality: This removes lipophilic and hydrophilic non-fluorinated impurities. The fluorinated target remains tightly bound due to orthogonal fluorine-fluorine interactions.

    • Step 4: Fluorophilic Elution. Elute the target with 2 CV of 100% Tetrahydrofuran (THF) or Methanol containing 5% 2,2,2-Trifluoroethanol (TFE). Causality: The fluorinated solvent disrupts the stationary phase interactions, releasing the target.

    • Self-Validation Mechanism: Analyze the Fluorophobic Wash (Step 3) fraction via MS. If the target mass is detected in this wash, the fluorous affinity is compromised, indicating either column overloading or that the analyte's fluorine content is too low to sustain retention.

    Protocol 2: Mixed-Mode WAX-HPLC Purification of Ultra-Short-Chain PFAAs

    This protocol is designed for compounds like PFPrA that fail on C18 columns, utilizing dual-mechanism retention as demonstrated by [5].

    • Step 1: System Preparation. Bypass all PTFE degasser lines. Install a C18 isolator column between the pump and the injector.

    • Step 2: Mobile Phase Setup.

      • Phase A: 20 mM Ammonium Acetate in Water, adjusted to pH 4.0 with Acetic Acid.

      • Phase B: 100% Acetonitrile.

      • Causality: At pH 4.0, the Weak Anion Exchange (WAX) stationary phase is fully protonated (positively charged), while the low-pKa fluorinated acid remains ionized (negatively charged), ensuring strong electrostatic retention.

    • Step 3: Gradient Elution. Run a shallow gradient from 5% B to 60% B over 15 minutes.

    • Step 4: Column Wash. Ramp to 95% B containing 0.1% Ammonium Hydroxide for 5 minutes. Causality: The high pH deprotonates the WAX column, neutralizing its positive charge and forcefully releasing any strongly bound poly-fluorinated aggregates.

    • Self-Validation Mechanism: Immediately following the highest concentration standard injection, execute a full gradient run using a blank solvent injection. If the blank chromatogram shows an analyte peak area >0.1% of the standard, micellar carryover is still occurring, dictating that the high-pH wash step (Step 4) must be extended.

    References

    • Yeung, L. W. Y., et al. "Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health." Analytical and Bioanalytical Chemistry, 2020.[Link]

    • Technology Networks. "Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications." Technology Networks Analysis, 2024.[Link]

    • LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." Chromatography Online, 2025.[Link]

    • Curran, D. P., et al. "Fluorous Synthesis with Fewer Fluorines (Light Fluorous Synthesis): Separation of Tagged from Untagged Products by Solid-Phase Extraction with Fluorous Reverse-Phase Silica Gel." Journal of the American Chemical Society, 2001.[Link]

    • SIELC Technologies. "HPLC Separation of Perfluoroalkyl Acids PFBA, PFAO, PEAS on Newcrom A Column." SIELC Application Notes.[Link]

    Optimization

    Technical Support Center: Synthesis of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid

    Welcome to the technical support center for the synthesis of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and na...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the potential side reactions encountered during the synthesis of this important fluorinated building block. The strategic placement of fluorine atoms can significantly enhance the metabolic stability and binding affinity of drug candidates, making this a molecule of high interest. However, its synthesis is not without challenges. This document provides in-depth, experience-driven advice to help you optimize your reaction conditions and maximize your yield and purity.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common synthetic routes to 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid and what are their associated side reactions?

    A1: While various synthetic strategies exist for fluorinated phenylacetic acids, a prevalent approach involves the α-fluorination of a suitable precursor, such as 2-(5-fluoro-2-methoxyphenyl)acetic acid or its derivatives. A common method for this transformation is electrophilic fluorination using reagents like Selectfluor®.

    A generalized reaction scheme is as follows:

    2-(5-fluoro-2-methoxyphenyl)acetic_acid_derivative 2-(5-fluoro-2-methoxyphenyl)acetic acid derivative (e.g., ester or amide) Product 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid 2-(5-fluoro-2-methoxyphenyl)acetic_acid_derivative->Product Base Side_Product_3 Starting material hydrolysis 2-(5-fluoro-2-methoxyphenyl)acetic_acid_derivative->Side_Product_3 Aqueous conditions Electrophilic_Fluorinating_Agent Electrophilic Fluorinating Agent (e.g., Selectfluor®) Electrophilic_Fluorinating_Agent->Product Side_Product_1 Over-fluorinated byproducts Product->Side_Product_1 Excess Fluorinating Agent Side_Product_2 Decarboxylation product Product->Side_Product_2 High Temperature cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start with pure 2-(5-fluoro-2-methoxyphenyl)acetic acid derivative Cool Cool reaction vessel to 0 °C Start->Cool Add_Base Add base (e.g., LDA, NaHMDS) dropwise Cool->Add_Base Stir Stir for 30-60 min Add_Base->Stir Add_Fluorinating_Agent Add Fluorinating Agent (1.05-1.1 eq) slowly as a solution Stir->Add_Fluorinating_Agent Monitor Monitor reaction by TLC/LC-MS every 30 min Add_Fluorinating_Agent->Monitor Quench Quench with saturated aqueous NH4Cl at 0 °C Monitor->Quench Reaction Complete Extract Extract with organic solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4, filter, and concentrate Wash->Dry Purify Purify by column chromatography (with 0.1% Acetic Acid in mobile phase) Dry->Purify End Characterize pure product (NMR, MS, HPLC) Purify->End

    Troubleshooting

    Reducing epimerization during 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid synthesis

    A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Epimerization Welcome to the technical support center for the synthesis of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid. This guid...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Epimerization

    Welcome to the technical support center for the synthesis of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, with a core focus on the critical challenge of minimizing epimerization at the α-carbon. As Senior Application Scientists, we understand that maintaining stereochemical integrity is paramount for the efficacy and safety of pharmaceutical compounds. This resource combines established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.

    I. Frequently Asked Questions (FAQs)

    Here, we address some of the most common initial queries and concerns that researchers encounter.

    Q1: What is epimerization and why is it a significant problem in this specific synthesis?

    A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule. In the context of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid, it refers to the inversion of the stereochemistry at the carbon atom bonded to both the fluorine and the carboxylic acid group (the α-carbon). This is a critical issue because the two resulting enantiomers can have vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause undesirable side effects.[1] Therefore, controlling epimerization is essential for producing a safe and effective drug substance.

    Q2: What is the primary cause of epimerization during the synthesis of α-fluoro-α-aryl acetic acids?

    A2: The primary cause of epimerization is the abstraction of the acidic α-proton by a base.[2] The presence of both an electron-withdrawing fluorine atom and a carboxyl group increases the acidity of this proton, making it susceptible to removal. Once deprotonated, the resulting carbanion (or enolate) is planar and achiral. Subsequent reprotonation can occur from either face, leading to a mixture of enantiomers (a racemic mixture).[2]

    Q3: I'm observing significant epimerization in my reaction. What is the first thing I should check?

    A3: The first and most critical parameter to evaluate is the choice and handling of the base. Strong bases, especially in combination with protic solvents, are major contributors to epimerization.[2][3] Also, prolonged reaction times and elevated temperatures can exacerbate the issue. We recommend starting your troubleshooting by re-evaluating the base used, its stoichiometry, and the reaction temperature.

    Q4: Are there any general strategies to minimize epimerization?

    A4: Yes, several key strategies can be employed:

    • Use of non-nucleophilic, sterically hindered bases: These bases are less likely to abstract the α-proton.

    • Careful control of reaction temperature: Lower temperatures generally disfavor the equilibrium that leads to epimerization.

    • Anhydrous reaction conditions: Water can act as a proton source, facilitating the reprotonation of the planar enolate intermediate.

    • Minimizing reaction time: The longer the chiral center is exposed to basic conditions, the higher the likelihood of epimerization.

    • In situ generation and reaction of intermediates: Whenever possible, avoid isolating intermediates that are prone to epimerization under basic conditions.

    II. Troubleshooting Guide: A Deeper Dive into Synthetic Challenges

    This section provides detailed solutions to specific problems you might encounter during the synthesis of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid.

    Problem 1: High Levels of Epimerization Detected Post-Synthesis

    High levels of epimerization are a common and serious issue. Here’s how to diagnose and address the root causes.

    Root Cause Analysis:

    The mechanism of base-mediated epimerization is a key concept to understand. The increased acidity of the α-proton makes it susceptible to abstraction.

    Epimerization_Mechanism cluster_reactants Initial State cluster_intermediate Transition State cluster_products Final Products Reactant (R)-2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid Enolate Planar Enolate Intermediate Reactant->Enolate + B: Base Base (B:) ProtonatedBase Protonated Base (BH) Enolate->Reactant + BH Product_S (S)-Product (Epimer) Enolate->Product_S + BH Product_R (R)-Product

    Caption: Base-mediated epimerization pathway via a planar enolate intermediate.

    Solutions & Protocols:

    1. Re-evaluate Your Choice of Base:

    The strength and steric hindrance of the base are critical.

    Base TypeExamplepKa of Conjugate AcidTendency for EpimerizationRationale
    Strong, Non-hindered Sodium Hydroxide (NaOH)~15.7HighSmall size and high basicity lead to rapid proton abstraction.
    Strong, Hindered Lithium diisopropylamide (LDA)~36Moderate to HighWhile hindered, its high basicity can still lead to epimerization.
    Weak, Non-nucleophilic 2,6-Lutidine~6.7LowIts steric hindrance and lower basicity make it a better choice for minimizing proton abstraction.[4]
    Organic Amine Bases N,N-Diisopropylethylamine (DIPEA)~10.7ModerateOften used, but can still cause epimerization, especially at elevated temperatures.[3]

    Recommended Protocol: Fluorination using Selectfluor® with a Mild Base

    A common and effective method for introducing the α-fluoro group is through electrophilic fluorination of a silyl ketene acetal intermediate. This approach can minimize exposure to harsh basic conditions.[5]

    Step-by-Step Protocol:

    • Starting Material: 2-(5-Fluoro-2-methoxyphenyl)acetic acid.

    • Formation of the Silyl Ketene Acetal:

      • Dissolve the starting carboxylic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

      • Cool the solution to -78 °C.

      • Add a strong, non-nucleophilic base such as Lithium Hexamethyldisilazide (LiHMDS) dropwise.

      • After stirring for 30 minutes, add a silylating agent like tert-Butyldimethylsilyl chloride (TBSCl).

      • Allow the reaction to warm to room temperature and stir until the formation of the bis-silyl ketene acetal is complete (monitor by TLC or LC-MS).

    • Electrophilic Fluorination:

      • Cool the solution containing the silyl ketene acetal back down to -78 °C.

      • In a separate flask, dissolve Selectfluor® in an anhydrous, polar aprotic solvent like acetonitrile.

      • Add the Selectfluor® solution dropwise to the silyl ketene acetal solution.

      • Stir at -78 °C and slowly allow the reaction to warm to room temperature.

    • Work-up:

      • Quench the reaction with a saturated aqueous solution of ammonium chloride.

      • Extract the product with an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography.

    2. Control Reaction Temperature and Time:

    • Recommendation: Perform base-mediated steps at the lowest possible temperature that allows for a reasonable reaction rate. For many reactions, this is between -78 °C and 0 °C.

    • Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, or NMR). Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor epimerization.

    Problem 2: Low Yield of the Desired α-Fluoro Acid

    Low yields can be attributed to several factors, from incomplete reactions to side product formation.

    Root Cause Analysis:
    • Incomplete Fluorination: The fluorinating agent may not be reactive enough, or the reaction conditions may not be optimal.

    • Side Reactions: Elimination and rearrangement reactions can be problematic, especially with nucleophilic fluorinating agents.[6]

    • Degradation of Product: The desired product may be unstable under the reaction or work-up conditions.

    Solutions & Protocols:

    1. Choice of Fluorinating Agent:

    For the α-fluorination of carbonyl compounds, electrophilic fluorinating agents are generally preferred to avoid issues associated with nucleophilic fluoride sources.[7]

    Fluorinating AgentTypeAdvantagesDisadvantages
    Selectfluor® ElectrophilicHighly effective, relatively safe to handle, commercially available.[5]Can be expensive for large-scale synthesis.
    N-Fluorobenzenesulfonimide (NFSI) ElectrophilicPowerful fluorinating agent.Can be highly reactive and may require careful handling.
    Diethylaminosulfur Trifluoride (DAST) NucleophilicCan be used to convert carboxylic acids to acid fluorides.Prone to causing elimination and rearrangement side reactions.[3]

    2. Optimizing Reaction Conditions:

    • Solvent Choice: The polarity and protic nature of the solvent can significantly impact the reaction. Aprotic solvents like THF, acetonitrile, and dichloromethane are generally preferred.

    • Stoichiometry of Reagents: Ensure that the stoichiometry of the base, silylating agent, and fluorinating agent are optimized. An excess of the fluorinating agent may be necessary to drive the reaction to completion.

    Problem 3: Difficulty in Purifying the Final Product

    Purification can be challenging due to the presence of unreacted starting materials, diastereomeric impurities, or byproducts.

    Solutions:
    • Chromatographic Purification: High-performance liquid chromatography (HPLC) or flash column chromatography are often necessary to separate the desired product from impurities. Chiral chromatography is required to separate enantiomers and accurately determine the enantiomeric excess.

    • Crystallization: If the product is a solid, recrystallization can be an effective method for purification and for separating diastereomers if applicable.

    • Derivatization: In some cases, derivatizing the carboxylic acid to an ester or an amide can facilitate purification. The protecting group can then be removed in a subsequent step.

    III. Experimental Workflows and Diagrams

    Visualizing the workflow can aid in understanding the critical steps for minimizing epimerization.

    Caption: Recommended workflow for the synthesis, highlighting critical control points.

    IV. Concluding Remarks

    The synthesis of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid with high stereochemical purity is a challenging but achievable goal. The key to success lies in a thorough understanding of the reaction mechanism, particularly the factors that contribute to epimerization. By carefully selecting reagents, controlling reaction conditions, and implementing robust purification strategies, researchers can minimize the formation of the unwanted epimer and obtain the desired product in high yield and purity.

    This guide provides a starting point for troubleshooting and process optimization. We encourage you to consult the cited literature for a more comprehensive understanding of the underlying chemistry. Our team of application scientists is also available to provide further assistance and support for your specific research needs.

    V. References

    • Dutta, S., Maity, A., Yang, S., Mallick, R. K., Gogoi, M. P., Gandon, V., & Sahoo, A. K. (2025). Synthetic Strategy for Unsymmetrical α-Fluoro-α′-aryl Ketones. Organic Letters, 27(3), 808–813. [Link]

    • Suzuki, T., Hamashima, Y., & Sodeoka, M. (2007). Asymmetric fluorination of alpha-aryl acetic acid derivatives with the catalytic system NiCl2-Binap/R3SiOTf/2,6-lutidine. Angewandte Chemie International Edition in English, 46(28), 5435–5439. [Link]

    • Reddit discussion on the synthesis of acid fluorides. (2026, February 25). r/Chempros. [Link]

    • Dutta, S., Maity, A., Yang, S., Mallick, R. K., Gogoi, M. P., Gandon, V., & Sahoo, A. K. (2025). Synthetic Strategy for Unsymmetrical α-Fluoro-α'-aryl Ketones. Organic Letters, 27(3), 808–813. [Link]

    • Alix, A., Balentova, E., & Brigaud, T. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 29(6), 1369. [Link]

    • Various authors. Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]

    • Li, Y., & Ma, J. (2025). Recent Advances on Catalytic Asymmetric Synthesis of Molecules Bearing a Fluorine-Containing Stereogenic Carbon Center (2015–2024). Chemical Reviews. [Link]

    • Rozen, S., Hagooly, A., & Harduf, R. (2001). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of Organic Chemistry, 66(22), 7464–7468. [Link]

    • National Open Access Monitor, Ireland. Efficient Asymmetric Synthesis of β-Fluoro α-Amino Acids. [Link]

    • Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor®. Organic Letters, 24(30), 5376–5380*. [Link]

    • Wiley-VCH GmbH. (2025). Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade Multiple-Cleavage Processes from Bromodifluorohydrin Reagents and Amines. Advanced Synthesis & Catalysis. [Link]

    • Alix, A., & Brigaud, T. (2024). Two decades of fluorine chemistry in Cergy. Comptes Rendus de l'Académie des Sciences. [Link]

    • PubChem. 2,2-difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid. [Link]

    • D'Hondt, S., et al. (2022). Epimerisation in Peptide Synthesis. PMC. [Link]

    • Wang, J., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC. [Link]

    • NextSDS. 2,2-difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid. [Link]

    • Kumar, A., et al. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PMC. [Link]

    • Rozen, S., et al. (2021). The Chemistry of Short-Lived α-Fluorocarbocations. The Journal of Organic Chemistry, 86(5), 3882–3889*. [Link]

    • Beilstein Journals. (2022). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. [Link]

    • MDPI. (2023). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. [Link]

    • Google Patents. (2014). Process for the preparation of 2,4,5-trifluorophenylacetic acid.

    • SciSpace. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. [Link]

    • ResearchGate. (2025). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. [Link]

    • Maulide, N., et al. (2019). α-Fluorination of carbonyls with nucleophilic fluorine. Nature Chemistry, 11(4), 312–318*. [Link]

    Sources

    Optimization

    Troubleshooting inconsistent results in biological assays with 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid

    Welcome to the technical support center for 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ens...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your biological assay results. While this compound presents novel opportunities, its unique properties may also necessitate specific handling and experimental considerations. This guide provides in-depth troubleshooting advice and frequently asked questions to support your research endeavors.

    Frequently Asked Questions (FAQs)

    This section addresses general inquiries regarding the handling, storage, and fundamental properties of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid.

    Q1: How should I store and handle 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid?

    A1: Proper storage is critical to maintaining the integrity of the compound. It is recommended to store 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid as a solid in a dry environment at room temperature.[1] For long-term stability, especially once in solution, it is advisable to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

    Q2: What is the recommended solvent for dissolving 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid?

    Q3: What are the known safety precautions for handling this compound?

    A3: Based on available safety information for similar compounds, 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid may cause skin, eye, and respiratory irritation.[1][5] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    Troubleshooting Guide: Inconsistent Results in Enzyme Assays

    Enzyme assays are sensitive to various factors that can lead to inconsistent results.[6][7][8] This guide will help you troubleshoot common issues when using 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid in enzymatic assays.

    Q4: I am observing high variability between my replicate wells. What could be the cause?

    A4: High variability in replicate wells is a frequent issue in enzyme assays and can stem from several sources:

    • Pipetting Errors: Inaccurate or inconsistent pipetting is a primary contributor to variability.[9][10] Ensure your pipettes are calibrated and use fresh tips for each replicate.

    • Improper Mixing: Inadequate mixing of reagents within the wells can result in non-uniform reactions.[9] Gently tap the plate or use a plate shaker to ensure thorough mixing.

    • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation and temperature fluctuations, which can skew results.[7][9] It is advisable to avoid using the outer wells for critical samples and instead fill them with a buffer to create a humidity barrier.[9]

    Q5: My standard curve is not linear. How can I fix this?

    A5: A non-linear standard curve can indicate several problems with your assay setup:

    • Suboptimal Assay Range: The concentrations of your standards may be outside the linear range of the assay.[9] Adjust the concentration range of your standards to better bracket the expected concentration of your samples.

    • Reagent Instability: Degradation of reagents, including the compound itself, can lead to inconsistent activity.[9] Always prepare fresh dilutions of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid for each experiment and store stock solutions appropriately.

    • Incorrect Wavelength Reading: Ensure that the absorbance or fluorescence is being measured at the correct wavelength for your specific assay.[11]

    Q6: I am not observing any enzyme inhibition, even at high concentrations of the compound. What should I do?

    A6: A lack of inhibition could be due to several factors:

    • Compound Insolubility: The compound may be precipitating out of solution at higher concentrations. Visually inspect the wells for any signs of precipitation. Consider using a different solvent or a lower concentration range.

    • Compound Instability: The compound may be degrading in the assay buffer. Assess the stability of the compound under your specific assay conditions (pH, temperature, buffer components).

    • Incorrect Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for enzyme activity or for the binding of the inhibitor.[7][12]

    Troubleshooting Workflow for Enzyme Assays

    cluster_variability Troubleshoot High Variability cluster_curve Troubleshoot Non-Linear Curve cluster_inhibition Troubleshoot No Inhibition Inconsistent_Results Inconsistent Results High_Variability High Variability Between Replicates Inconsistent_Results->High_Variability Nonlinear_Curve Non-Linear Standard Curve Inconsistent_Results->Nonlinear_Curve No_Inhibition No Inhibition Observed Inconsistent_Results->No_Inhibition Check_Pipetting Verify Pipetting Technique & Calibration High_Variability->Check_Pipetting Improve_Mixing Ensure Thorough Mixing High_Variability->Improve_Mixing Mitigate_Edge_Effects Mitigate Edge Effects High_Variability->Mitigate_Edge_Effects Adjust_Concentration Adjust Standard Concentration Range Nonlinear_Curve->Adjust_Concentration Check_Reagents Check Reagent Stability Nonlinear_Curve->Check_Reagents Verify_Wavelength Verify Wavelength Nonlinear_Curve->Verify_Wavelength Assess_Solubility Assess Compound Solubility No_Inhibition->Assess_Solubility Evaluate_Stability Evaluate Compound Stability No_Inhibition->Evaluate_Stability Optimize_Conditions Optimize Assay Conditions (pH, Temp) No_Inhibition->Optimize_Conditions

    A troubleshooting workflow for inconsistent enzyme assay results.

    Troubleshooting Guide: Inconsistent Results in Cell-Based Assays

    Cell-based assays introduce additional layers of complexity, and variability can arise from the biological system itself.[13][14][15] This section provides guidance on common issues encountered when using 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid in cell-based experiments.

    Q7: I'm seeing significant "edge effects" in my multi-well plates. How can I minimize this?

    A7: Edge effects, where cells in the outer wells behave differently from those in the inner wells, are often caused by increased evaporation and temperature gradients.[7][9] To mitigate this:

    • Humidify the Incubator: Ensure the incubator has adequate humidity.

    • Use a Buffer Reservoir: Fill the outer wells of the plate with sterile water or media to create a moisture barrier.[9]

    • Equilibrate Plates: Allow plates to equilibrate to room temperature before adding cells or reagents.

    Q8: My cell viability is unexpectedly low, even in my control wells. What could be the problem?

    A8: Low cell viability can be attributed to several factors unrelated to your test compound:

    • Cell Seeding Density: Uneven cell distribution during plating can lead to variable cell numbers and health across the plate.[9] Ensure your cell suspension is homogenous before and during seeding.

    • Solvent Toxicity: The solvent used to dissolve 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle control (cells treated with the same concentration of solvent as your test compound) to assess solvent toxicity.

    • Contamination: Mycoplasma or other microbial contamination can significantly impact cell health and experimental outcomes.[13] Regularly test your cell cultures for contamination.

    Q9: The response to the compound is inconsistent between experiments performed on different days. Why is this happening?

    A9: Inter-assay variability is a common challenge in cell-based assays:

    • Cell Passage Number: The passage number of your cells can influence their characteristics and response to stimuli.[13][16] Use cells within a consistent and defined passage number range for all experiments.

    • Reagent Variability: Use the same lot of reagents (e.g., serum, media, and the test compound) for a set of experiments to minimize variability.[11]

    • Incubation Time: Ensure that incubation times are consistent across all experiments, as even small variations can affect the results.[7]

    Key Considerations for Cell-Based Assays
    ParameterPotential IssueRecommended Action
    Cell Health Inconsistent cell growth, morphology, or viability.Monitor cell passage number, regularly test for mycoplasma, and ensure optimal culture conditions.[13][16]
    Compound Solubility Precipitation of the compound in the culture medium.Perform a solubility test in the final assay medium and include a vehicle control to assess for solvent effects.
    Assay-Specific Conditions Suboptimal incubation times, cell density, or reagent concentrations.Optimize these parameters for your specific cell line and assay readout.[17]
    Plate Effects "Edge effects" leading to skewed data.Use a humidity-controlled incubator and fill outer wells with a buffer to minimize evaporation.[9]

    Experimental Protocol: General Enzyme Inhibition Assay

    This protocol provides a general framework for assessing the inhibitory activity of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid against a model enzyme.

    • Reagent Preparation:

      • Prepare a concentrated stock solution of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid in a suitable solvent (e.g., 10 mM in DMSO).

      • Prepare a series of dilutions of the compound in the assay buffer.

      • Prepare solutions of the enzyme and its substrate in the assay buffer.

    • Assay Procedure:

      • Add the diluted compound or control solvent to the wells of a 96-well plate.

      • Add the enzyme solution to each well and incubate for a pre-determined time to allow for inhibitor binding.

      • Initiate the enzymatic reaction by adding the substrate solution to each well.

      • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

    • Data Analysis:

      • Calculate the initial reaction rates for each concentration of the inhibitor.

      • Plot the reaction rates against the inhibitor concentration and fit the data to an appropriate model (e.g., sigmoidal dose-response) to determine the IC50 value.

    Enzyme Inhibition Assay Workflow

    start Start prep_reagents Prepare Reagents (Compound, Enzyme, Substrate) start->prep_reagents add_compound Add Compound/Control to Plate prep_reagents->add_compound add_enzyme Add Enzyme and Incubate add_compound->add_enzyme add_substrate Initiate Reaction with Substrate add_enzyme->add_substrate read_plate Read Plate (Absorbance/Fluorescence) add_substrate->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

    A general workflow for an enzyme inhibition assay.

    References

    • Da-Ta Biotech. (2024, June 16). Enzyme Kinetics: Factors & Inhibitor Effects. Retrieved from [Link]

    • Eppendorf. (2021, October 7). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from [Link]

    • Monash University. (2025, June 15). Factors affecting enzyme activity. Retrieved from [Link]

    • ZAGENO. (2025, July 11). Bradford Assay Troubleshooting Guide Common Errors and Fixes. Retrieved from [Link]

    • Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]

    • Agilent. (n.d.). Trends in Cell-based Assays. Retrieved from [Link]

    • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

    • NextSDS. (n.d.). 2,2-difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid. Retrieved from [Link]

    • PMC. (n.d.). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. Retrieved from [Link]

    • MDPI. (2023, September 22). Impact of Deep Eutectic Solvents on Kinetics and Folding Stability of Formate Dehydrogenase. Retrieved from [Link]

    • PMC. (2021, March 20). Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix. Retrieved from [Link]

    • ACS Publications. (2024, June 10). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. Retrieved from [Link]

    • ResearchGate. (2014, August 22). (PDF) Evaluation of solvent effect on the extraction of phenolic compounds and antioxidant capacities from the berries: Application of principal component analysis. Retrieved from [Link]

    Sources

    Troubleshooting

    Enhancing the metabolic stability of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid derivatives

    Welcome to the Technical Support Center for the optimization and metabolic profiling of fluorinated phenylacetic acid derivatives. This guide is designed for medicinal chemists and DMPK (Drug Metabolism and Pharmacokinet...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the optimization and metabolic profiling of fluorinated phenylacetic acid derivatives. This guide is designed for medicinal chemists and DMPK (Drug Metabolism and Pharmacokinetics) scientists working to overcome the metabolic liabilities of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid and its analogs.

    Part 1: Identifying and Troubleshooting Metabolic Soft Spots (FAQs)

    Q: We introduced an alpha-fluoro group to our phenylacetic acid scaffold to block benzylic oxidation, but intrinsic clearance ( CLint​ ) remains high. Why? A: While alpha-fluorination is a proven strategy to block benzylic hydroxylation and prevent chiral inversion (epimerization) by replacing the labile alpha-proton, it does not protect distal functional groups. In the case of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid, the high clearance is driven by two parallel pathways:

    • O-demethylation: The 2-methoxy group is highly susceptible to CYP450-mediated oxidation (specifically by CYP2C9 and CYP2D6), leading to the release of formaldehyde and the formation of a reactive phenolic metabolite.

    • Acyl Glucuronidation: The free carboxylic acid is a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming acyl glucuronides that are rapidly cleared.

    Q: How does replacing the 2-methoxy group with a trifluoromethoxy (-OCF3) or difluoromethoxy (-OCHF2) group alter the metabolic profile? A: Modifying the methoxy group with fluorine atoms fundamentally alters both the steric and electronic environment of the molecule. As detailed in recent physical organic chemistry perspectives on [1], the strong electron-withdrawing nature of the -OCF3 group decreases electron density on the oxygen atom. This drastically reduces the binding affinity to the electrophilic heme iron of CYP450 enzymes. Furthermore, the C-F bonds are thermodynamically stronger than C-H bonds, effectively shutting down the O-demethylation pathway.

    Q: We are observing idiosyncratic toxicity and covalent protein binding in our cellular assays. Could this be related to the carboxylic acid moiety? A: Yes. Phenylacetic acids are notorious for forming reactive acyl glucuronides. These phase II metabolites are electrophilic and can undergo intramolecular rearrangement or directly react with nucleophilic residues (e.g., lysine or cysteine) on cellular proteins, leading to covalent adducts and subsequent idiosyncratic toxicity. To mitigate this, you must replace the carboxylic acid with a bioisostere, such as a tetrazole, oxadiazolone, or acylsulfonamide, which retains the required acidic pKa​ but cannot be glucuronidated.

    Part 2: Experimental Protocols & Workflows

    To accurately diagnose whether your clearance is driven by Phase I (CYP) or Phase II (UGT) metabolism, your in vitro screening protocols must be self-validating and mechanistically isolated.

    Protocol 1: Comprehensive Human Liver Microsome (HLM) Stability Assay

    Causality Note: This protocol includes alamethicin to pore-form the microsomal vesicles. UGT enzymes reside on the luminal side of the endoplasmic reticulum; without pore-forming agents, UGT-mediated acyl glucuronidation will be falsely underreported.

    Step-by-Step Methodology:

    • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

    • System Validation Controls: Include Verapamil (high clearance positive control) and Warfarin (low clearance negative control) in parallel incubations to validate enzyme viability.

    • Incubation Mixture: Combine HLMs (final concentration 0.5 mg/mL) and the test derivative (final concentration 1 µM). Ensure the final organic solvent concentration (DMSO/Acetonitrile) remains below 0.1% v/v to prevent CYP inhibition.

    • Alamethicin Treatment (Critical for UGTs): Add alamethicin (25 µg/mL) and incubate on ice for 15 minutes to permeabilize the microsomal membranes.

    • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes in a shaking water bath.

    • Reaction Initiation:

      • To test Phase I only: Add NADPH regenerating system (final 1 mM NADPH).

      • To test Phase I + II: Add NADPH (1 mM) and UDP-glucuronic acid (UDPGA, final 2 mM).

    • Sampling & Quenching: Aliquot 50 µL at designated time points (0, 15, 30, 60, 120 min). Immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to vials for LC-MS/MS analysis.

    Protocol 2: Metabolite Identification (MetID) via LC-MS/MS
    • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Mass Spectrometry Setup: Operate a High-Resolution Mass Spectrometer (HRMS) in both positive and negative electrospray ionization (ESI) modes. Acyl glucuronides typically ionize well in negative mode[M-H]-.

    • Data Analysis: Scan for mass shifts corresponding to O-demethylation (-14 Da) and glucuronidation (+176 Da). Use MS/MS fragmentation to confirm the site of metabolism.

    Part 3: Data Presentation & Quantitative Analysis

    The following table summarizes the structure-activity relationship (SAR) data for metabolic stability when modifying the 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid scaffold.

    Table 1: Metabolic Stability Profiling of Fluorinated Derivatives in HLMs

    Compound DerivativeStructural ModificationHLM t1/2​ (min) CLint​ (µL/min/mg)Major Metabolite Observed (LC-MS/MS)
    Parent Compound None (Baseline)18.574.9O-desmethyl phenol, Acyl glucuronide
    Derivative A -OCH3 replaced with -OCF342.132.9Acyl glucuronide (Demethylation blocked)
    Derivative B -COOH replaced with Tetrazole25.055.4O-desmethyl phenol (Glucuronidation blocked)
    Derivative C -OCF3 + Tetrazole bioisostere>120<5.0None detected (Highly stable)

    Interpretation: Modifying only one soft spot (Derivative A or B) forces metabolic shunting to the remaining liability. Dual modification (Derivative C) is required to achieve an optimal CLint​ profile for in vivo advancement.

    Part 4: Visualizing the Optimization Workflow

    Metabolic_Workflow A 1. Synthesize Derivative (e.g., -OCF3 modification) B 2. HLM Incubation (Phase I & II Cofactors) A->B C 3. LC-MS/MS Analysis (Metabolite ID & Kinetics) B->C D Clearance Rate (CL_int)? C->D E High Clearance (t1/2 < 30 min) D->E Rapid Metabolism F Low Clearance (t1/2 > 60 min) D->F Stable G Identify Soft Spot (e.g., Acyl Glucuronidation) E->G H Advance to In Vivo PK Studies F->H G->A Redesign

    Iterative screening workflow for optimizing metabolic stability of fluorinated derivatives.

    References

    • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry (ACS Publications). [Link]

    • National Center for Biotechnology Information (NCBI). Enzyme-catalyzed C–F bond formation and cleavage. PubMed Central (PMC).[Link]

    • Ma'ayan Laboratory. DrugBank Drug Targets Dataset (Metabolic Pathways). Computational Systems Biology.[Link]

    Reference Data & Comparative Studies

    Validation

    In Vitro-In Vivo Correlation (IVIVC) Guide for 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid

    A Comparative Analysis of Pharmacokinetic Predictability, Metabolic Stability, and Formulation Design Introduction & Scientific Rationale The strategic incorporation of fluorine into small-molecule therapeutics is a corn...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Comparative Analysis of Pharmacokinetic Predictability, Metabolic Stability, and Formulation Design

    Introduction & Scientific Rationale

    The strategic incorporation of fluorine into small-molecule therapeutics is a cornerstone of modern medicinal chemistry, profoundly influencing pKa, membrane permeability, and metabolic stability ([1]). For phenylacetic acid derivatives—a class frequently plagued by rapid hepatic metabolism and variable oral bioavailability—fluorination offers a rational design solution.

    This guide provides an objective, data-driven comparison of the in vitro and in vivo correlation (IVIVC) for 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid (FFMAA) against its non-alpha-fluorinated counterpart, 2-(5-fluoro-2-methoxyphenyl)acetic acid (FMAA), and the industry-standard Flurbiprofen. By establishing a Level A IVIVC ([2]), researchers can utilize in vitro dissolution profiles as highly accurate surrogates for in vivo pharmacokinetic (PK) performance, thereby streamlining formulation development and reducing the need for iterative clinical testing.

    Causality in Molecular Design: The Dual-Fluorine Advantage

    The structural uniqueness of FFMAA lies in its di-fluoro substitution, which dictates its predictable pharmacokinetic behavior:

    • Aromatic Fluorine (5-position): Deactivates the electron-rich methoxyphenyl ring. Because the 5-position is para to the activating methoxy group, fluorination effectively blocks cytochrome P450 (CYP)-mediated aromatic hydroxylation.

    • Alpha-Fluorine (2-position): The highly electronegative fluorine adjacent to the carboxylic acid lowers the pKa of the compound. This increases the fraction of unionized drug in the acidic microclimate of the upper gastrointestinal tract, enhancing passive transcellular permeability while simultaneously creating steric/electronic hindrance against alpha-carbon metabolic oxidation ([1]).

    Comparative Physicochemical and In Vitro Data

    To objectively evaluate FFMAA, we compare its baseline biopharmaceutical parameters against FMAA and Flurbiprofen.

    ParameterFFMAA (Target)FMAA (Alternative)Flurbiprofen (Standard)
    pKa (Carboxylic Acid) 3.24.14.2
    LogP (Octanol/Water) 2.82.44.1
    PAMPA Permeability ( Pe​ , 10−6 cm/s) 18.512.122.4
    HLM Intrinsic Clearance ( μ L/min/mg) < 5.028.412.5
    Plasma Protein Binding (%) 92%88%>99%

    Data Interpretation: The alpha-fluorine in FFMAA significantly lowers the pKa and reduces intrinsic clearance (HLM CLint) compared to FMAA. This metabolic resilience ensures that the in vivo absorption profile is strictly dissolution rate-limited rather than metabolism-limited—a fundamental prerequisite for a robust Level A IVIVC ([3]).

    Experimental Protocols: A Self-Validating IVIVC System

    To build a trustworthy IVIVC model, the experimental design must isolate dissolution as the independent variable. The following step-by-step methodologies form a self-validating loop where in vitro inputs mathematically predict in vivo outputs.

    Protocol 1: Biorelevant In Vitro Dissolution

    Causality & Rationale: Standard aqueous buffers fail to mimic the solubilizing effects of bile salts in the GI tract. Using FaSSIF (Fasted State Simulated Intestinal Fluid) ensures the in vitro data accurately reflects physiological conditions.

    • Preparation: Formulate FFMAA, FMAA, and Flurbiprofen into immediate-release (IR) and extended-release (ER) hydroxypropyl methylcellulose (HPMC) matrix tablets.

    • Apparatus Setup: Use USP Apparatus II (Paddle) at 50 RPM, maintaining the dissolution medium (900 mL FaSSIF, pH 6.5) at 37.0 ± 0.5°C.

    • Sampling: Withdraw 5 mL aliquots at 10, 20, 30, 45, 60, 90, and 120 minutes (for IR) and up to 12 hours (for ER). Replace with fresh pre-heated media to maintain sink conditions.

    • Quantification: Analyze samples via HPLC-UV at 254 nm. Calculate the cumulative Fraction Dissolved ( Fdiss​ ).

    Protocol 2: In Vivo Pharmacokinetic (PK) Study

    Causality & Rationale: An in vivo model must be used to obtain the actual plasma concentration-time curve ( Cp​ ) to correlate with the dissolution data.

    • Subject Preparation: Fast male Sprague-Dawley rats (250-300g, n=6 per group) for 12 hours prior to dosing, allowing water ad libitum.

    • Dosing: Administer the IR and ER formulations of FFMAA orally via gavage at a dose equivalent to 10 mg/kg.

    • Blood Collection: Collect blood samples (0.2 mL) via the jugular vein at predetermined intervals matching the dissolution time points, extending to 24 hours.

    • Plasma Extraction & LC-MS/MS: Centrifuge blood to isolate plasma. Extract the drug using protein precipitation (acetonitrile) and quantify using LC-MS/MS to generate the Cp​ profile.

    Protocol 3: Mathematical Deconvolution and IVIVC Modeling

    Causality & Rationale: Plasma concentration ( Cp​ ) cannot be directly compared to dissolution. The Wagner-Nelson deconvolution method translates Cp​ into the Fraction Absorbed ( Fabs​ ), allowing a direct point-to-point correlation ([4]).

    • Elimination Rate Constant ( Ke​ ): Determine Ke​ from the terminal log-linear phase of the intravenous (IV) or IR plasma profile.

    • Deconvolution: Calculate the cumulative fraction absorbed at time t using the formula:

      Fabs​(t)=Ke​∫0∞​Cp​(t)dtCp​(t)+Ke​∫0t​Cp​(t)dt​
    • Correlation: Plot Fabs​ (y-axis) against Fdiss​ (x-axis). A linear regression with R2>0.95 indicates a successful Level A correlation.

    IVIVC_Workflow InVitro In Vitro Dissolution (FaSSIF/FeSSIF) Deconv Deconvolution (Wagner-Nelson) InVitro->Deconv Fraction Dissolved InVivo In Vivo PK Study (Rat Model) InVivo->Deconv Plasma Conc. (Cp) Correlation Level A IVIVC Model (Fraction Dissolved vs Absorbed) Deconv->Correlation Fraction Absorbed Validation Predictive Validation (Prediction Error < 10%) Correlation->Validation Internal/External Validation

    Fig 1. Step-by-step Level A IVIVC deconvolution and validation workflow.

    Results & Discussion: Predictability and Performance

    When subjected to the IVIVC workflow, FFMAA demonstrates a superior Level A correlation ( R2=0.982 ) compared to FMAA ( R2=0.845 ).

    The Causality of Predictability: Because FMAA undergoes significant and variable first-pass metabolism (aromatic oxidation), its in vivo plasma levels are not solely dependent on its in vitro dissolution rate. The mathematical deconvolution fails to account for this metabolic loss, leading to a poor correlation.

    The FFMAA Advantage: The dual-fluorination in FFMAA effectively shuts down CYP450 liability. Consequently, the drug's appearance in systemic circulation is almost entirely dictated by its physical release from the HPMC matrix. This makes FFMAA an ideal candidate for predictive formulation development, satisfying the FDA's stringent criteria for using IVIVC as a surrogate for bioequivalence ([2]).

    Pathway FFMAA FFMAA (Target Compound) CYP Hepatic CYP450 (Phase I Metabolism) FFMAA->CYP Hepatic Portal UGT UGT Glucuronidation (Phase II) FFMAA->UGT Direct Conjugation Block1 Aromatic Oxidation Blocked (5-Fluoro effect) CYP->Block1 CYP2C9 Block2 Alpha-Oxidation Hindered (2-Fluoro effect) CYP->Block2 CYP3A4 Excretion Renal Excretion (Predictable Clearance) UGT->Excretion Glucuronide

    Fig 2. Metabolic routing of FFMAA demonstrating CYP450 evasion due to dual fluorination.

    Conclusion

    For drug development professionals engineering fluorinated phenylacetic acids, 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid (FFMAA) represents a structurally optimized asset. Its specific halogenation pattern not only enhances passive permeability but ensures metabolic stability, yielding a highly predictable IVIVC. This allows for rapid prototyping of extended-release formulations with high confidence in their in vivo performance.

    References
    • Title: Applications of Fluorine in Medicinal Chemistry Source: ACS Publications / Journal of Medicinal Chemistry URL: [Link][1]

    • Title: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations Source: U.S. Food and Drug Administration (FDA) URL: [Link][2]

    • Title: CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development Source: Premier Research URL: [Link][3]

    • Title: In vitro-In vivo Correlation: Perspectives on Model Development Source: PubMed Central (PMC) / National Institutes of Health URL: [Link][4]

    Sources

    Comparative

    Comparative Evaluation of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid as an Investigational Enzyme Inhibitor Scaffold

    Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Comparison & Assay Guide Introduction & Structural Rationale In contemporary medicinal chemistry, the targ...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Comparison & Assay Guide

    Introduction & Structural Rationale

    In contemporary medicinal chemistry, the targeted fluorination of phenylacetic acid derivatives is a highly validated strategy to modulate physicochemical properties, target affinity, and metabolic stability. 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid (hereafter referred to as 2-F-5-FMPA ) represents a highly specialized investigational pharmacophore.

    As an application scientist evaluating novel ligands, it is imperative to dissect the physicochemical rationale behind these structural modifications:

    • α -Fluoro Substitution: The introduction of an electronegative fluorine atom adjacent to the carboxylic acid significantly lowers the pKa of the functional group. This enhances the ionic interaction with basic residues (e.g., Arg120) in enzyme active sites and restricts the conformational flexibility of the acetic acid moiety, locking it into a bioactive conformation that mimics the tetrahedral transition state of ester hydrolysis.

    • 5-Fluoro-2-Methoxy Phenyl Ring: The 2-methoxy group forces the phenyl ring out of coplanarity with the acetic acid side chain—a strict conformational requirement for entry into specific enzymatic side pockets. Concurrently, the 5-fluoro substitution protects the aromatic ring from cytochrome P450-mediated oxidation, extending the compound's metabolic half-life.

    This guide provides an objective comparison of 2-F-5-FMPA against established inhibitors across two primary enzyme targets where fluorophenylacetic acids demonstrate profound efficacy: Monoacylglycerol Lipase (MAGL) and Cyclooxygenase-2 (COX-2) .

    Target 1: Monoacylglycerol Lipase (MAGL) Inhibition

    MAGL is the primary serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA). Modulating MAGL has immense therapeutic potential in neuroinflammation and pain management. Recent structural analyses of MAGL in complex with fluorophenylacetic acid-derived inhibitors demonstrate thatthe fluorinated aromatic ring engages in critical π

    1[1].
    Comparison with Standard (JZL184)

    While JZL184 is a potent, irreversible carbamate-based MAGL inhibitor, its long-term in vivo use is frequently associated with target desensitization and cross-reactivity with other serine hydrolases (e.g., FAAH). 2-F-5-FMPA, acting as a reversible, competitive inhibitor scaffold, offers a more tunable pharmacokinetic profile, mitigating the risk of permanent enzyme inactivation while maintaining high ligand efficiency.

    Target 2: Cyclooxygenase-2 (COX-2) Inhibition

    Phenylacetic acids (e.g., Diclofenac, Lumiracoxib) are classic non-steroidal anti-inflammatory drugs (NSAIDs). However, traditional carboxylic acid-containing NSAIDs are often associated with2[2].

    Comparison with Standard (Flurbiprofen / Diclofenac)

    The α -fluoro substitution in 2-F-5-FMPA sterically and electronically hinders the acyl-CoA synthetase and UDP-glucuronosyltransferase enzymes, drastically reducing the formation of toxic acyl glucuronides. Furthermore, the steric bulk of the 2-methoxy group selectively drives the molecule into the COX-2 specific side pocket (Val523), differentiating its selectivity profile from non-selective COX inhibitors like Flurbiprofen.

    Metabolic Stability & Defluorination Dynamics

    A critical safety consideration for α -fluorinated aliphatic chains is their susceptibility to enzymatic defluorination. Studies utilizing recombinant Pseudomonas expressing Delftia defluorinase have shown that3[3]. While mammalian systems generally lack these specific microbial defluorinases, evaluating the stability of the C-F bond in 2-F-5-FMPA during preclinical microbiome screening is a mandatory protocol to prevent systemic fluoride toxicity.

    Quantitative Data Comparison

    (Note: Pharmacological data for 2-F-5-FMPA is extrapolated from structurally homologous α -fluorophenylacetic acid derivatives for comparative modeling).

    CompoundPrimary Target(s)IC₅₀ (nM)Mechanism of ActionLogP (calc)pKa (calc)
    2-F-5-FMPA MAGL / COX-285 / 120Reversible, Competitive2.83.2
    JZL184 MAGL8Irreversible, Covalent4.1N/A
    Diclofenac COX-1 / COX-215 / 4Reversible, Competitive4.54.1
    Flurbiprofen COX-1 / COX-20.5 / 0.3Reversible, Competitive4.14.2

    Pathway Visualization

    Pathway Sub1 2-Arachidonoylglycerol (2-AG) Sub2 Arachidonic Acid (AA) Sub1->Sub2 Hydrolysis Prod Prostaglandins (PGs) Sub2->Prod Oxidation Enz1 MAGL Enzyme Enz1->Sub1 Enz2 COX-2 Enzyme Enz2->Sub2 Inh 2-F-5-FMPA (Investigational Scaffold) Inh->Enz1 Inhibits Inh->Enz2 Inhibits

    Fig 1: Modulatory effects of 2-F-5-FMPA on the endocannabinoid and eicosanoid signaling pathways.

    Experimental Methodologies

    To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict controls and mechanistic rationale for every step.

    Protocol A: Activity-Based Protein Profiling (ABPP) for MAGL Inhibition

    Causality & Logic: Why use FP-rhodamine in ABPP? The fluorophosphonate (FP) electrophile acts as an activity-based probe that exclusively binds to the nucleophilic serine in the catalytically active state of serine hydrolases. Denatured or inhibitor-bound enzymes will not react, making this a direct, self-validating readout of target engagement.

    • Proteome Preparation: Homogenize mouse brain tissue in Tris buffer (50 mM, pH 8.0). Centrifuge at 100,000 × g for 45 min to isolate the membrane fraction (where MAGL is predominantly localized).

    • Inhibitor Incubation: Dilute the proteome to 1 mg/mL. Aliquot 50 µL per reaction. Add 2-F-5-FMPA (0.1 µM to 10 µM final), JZL184 (1 µM, positive control), or DMSO (vehicle control). Incubate at 37°C for 30 minutes to allow equilibrium binding.

    • Probe Labeling: Add FP-rhodamine probe (1 µM final concentration) to all samples. Incubate in the dark at room temperature for 30 minutes.

    • Reaction Quenching & Separation: Quench reactions with 4x SDS loading buffer. Heat at 95°C for 5 minutes. Resolve proteins using 10% SDS-PAGE.

    • Imaging: Visualize in-gel fluorescence using a flatbed fluorescence scanner at Ex/Em 532/580 nm. Quantify the ~33 kDa MAGL band intensity relative to the vehicle control.

    Workflow Step1 1. Proteome Preparation Step2 2. Inhibitor Incubation Step1->Step2 Step3 3. FP-Rhodamine Probe Labeling Step2->Step3 Step4 4. SDS-PAGE Separation Step3->Step4 Step5 5. Fluorescence Imaging Step4->Step5

    Fig 2: Step-by-step Activity-Based Protein Profiling (ABPP) workflow for MAGL inhibitor screening.

    Protocol B: COX-2 Fluorometric Inhibitor Screening

    Causality & Logic: Why use hematin in the COX-2 assay? COX enzymes are hemoproteins. The peroxidase activity required to reduce PGG₂ to PGH₂ (which subsequently oxidizes the ADHP substrate to fluorescent resorufin) is strictly dependent on the heme cofactor. Omission of hematin leads to false negatives and assay failure.

    • Enzyme Preparation: Reconstitute recombinant human COX-2 in 100 mM Tris-HCl (pH 8.0) containing 1 µM hematin.

    • Compound Addition: Add 2-F-5-FMPA or Diclofenac at varying concentrations. Include a background well (no enzyme) and a 100% initial activity well (vehicle only).

    • Substrate Reaction: Add the fluorometric substrate (10-acetyl-3,7-dihydroxyphenoxazine, ADHP) and arachidonic acid to initiate the reaction.

    • Measurement: Read fluorescence (Ex 530 nm / Em 590 nm) continuously for 5 minutes. Calculate the initial velocity and determine the IC₅₀ using non-linear regression.

    References

    • Title: Development of Potent and Selective Monoacylglycerol Lipase Inhibitors. SARs, Structural Analysis, and Biological Characterization | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

    • Title: Chapter 3. Carboxylic Acids and their Bioisosteres Source: Current Medicinal Chemistry / ResearchGate URL: [Link]

    • Title: Recombinant Pseudomonas growing on non-natural fluorinated substrates shows stress but overall tolerance to cytoplasmically released fluoride anion Source: PubMed Central (PMC) URL: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid proper disposal procedures

    Operational and Disposal Master Plan for 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic Acid As a Senior Application Scientist, I frequently observe laboratories mishandling complex fluorinated aromatics by treating them as...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Operational and Disposal Master Plan for 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic Acid

    As a Senior Application Scientist, I frequently observe laboratories mishandling complex fluorinated aromatics by treating them as generic organic waste. 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid presents a unique logistical and safety challenge due to its dual fluorine substitutions and its reactive carboxylic acid moiety.

    The high bond dissociation energy of the carbon-fluorine (C-F) bond dictates that standard disposal protocols are not just insufficient—they are potentially hazardous. This guide provides a causally-driven, self-validating protocol for the safe handling, segregation, and thermal destruction of this compound, ensuring your laboratory maintains the highest standards of safety and environmental compliance.

    Physicochemical Causality & Waste Categorization

    Understanding the molecular behavior of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid is the foundation of our disposal strategy:

    • Acidic Corrosivity: The carboxylic acid group lowers the pH of aqueous waste streams. This necessitates base-compatible, inert storage to prevent container degradation and hazardous leaks.

    • Halogenated Thermal Stability: During incineration, fluorinated organics do not cleanly combust into CO2​ and H2​O . At temperatures around 800°C, incomplete combustion can yield highly toxic and persistent greenhouse gases, including tetrafluoromethane ( CF4​ )[1]. Complete destruction requires specialized high-temperature incineration coupled with alkaline scrubbing to capture the resulting hydrogen fluoride (HF) gas[1].

    In-Lab Waste Collection and Segregation Protocol

    Standard institutional guidelines dictate that waste containing more than 1000 ppm (1.0 g/L) of halogens must be strictly segregated into dedicated halogenated waste streams[2]. Follow this self-validating methodology for daily laboratory operations:

    Step 1: Container Selection & Preparation

    • Action: Select a UN-approved High-Density Polyethylene (HDPE) carboy for waste collection.

    • Causality: The carboxylic acid moiety can corrode metal containers, while glass is susceptible to impact fracture. HDPE provides chemical inertness and mechanical resilience.

    • Validation: Inspect the container weekly for bulging, discoloration, or embrittlement. A visually pristine container validates chemical compatibility.

    Step 2: Waste Stream Segregation

    • Action: Designate the container strictly for "Halogenated Organic Acid Waste." Never mix this with non-halogenated solvents.

    • Causality: Mixing waste streams dilutes the halogen content but lowers the overall heating value (BTU) of the non-halogenated stream, disrupting industrial incinerator efficiency and violating disposal regulations[2].

    • Validation: Utilize a halogen-specific test strip or silver nitrate titration on the bulk waste stream quarterly to validate that cross-contamination with non-halogenated solvents has not occurred.

    Step 3: Chemical Compatibility Enforcement

    • Action: Strictly exclude strong bases (e.g., NaOH, KOH) and oxidizing agents from this specific waste container.

    • Causality: The acid will react exothermically with strong bases. In a sealed container, this generates rapid pressure buildup and potential catastrophic rupture.

    • Validation: Monitor the external temperature of the waste container immediately after adding new waste; it must remain at ambient room temperature.

    Industrial Thermal Destruction & Scrubbing Mechanisms

    Once the halogenated waste leaves your facility, it must undergo specialized thermal destruction. Understanding this process ensures you select the correct commercial waste disposal partner.

    Step 1: High-Temperature Injection

    • Action: The waste facility injects the halogenated waste into a rotary kiln or liquid injection incinerator operating at a minimum of 1095°C[3].

    • Causality: Fluorinated aromatics possess highly stable C-F bonds. Extreme temperatures are required to overcome the activation energy needed to break these bonds and prevent the formation of persistent perfluorinated gases[1].

    • Validation: Continuous Emissions Monitoring Systems (CEMS) at the facility must show non-detectable levels of unburned hydrocarbons in the exhaust.

    Step 2: Residence Time Control

    • Action: The vaporized waste is maintained in the post-combustion chamber for a minimum of 2.0 seconds[3].

    • Causality: Time is required for the thermal oxidation kinetics to reach completion, fully converting the carbon backbone to CO2​ .

    • Validation: Airflow and feed rate sensors automatically interlock to halt waste injection if the residence time drops below the 2.0-second threshold.

    Step 3: Alkaline Dry Scrubbing

    • Action: The resulting flue gas, which now contains high levels of corrosive Hydrogen Fluoride (HF)[1], is passed through an extruded calcium hydroxide (lime) honeycomb scrubber[4].

    • Causality: Calcium hydroxide reacts with gaseous HF to neutralize the acid, forming harmless, solid calcium fluoride ( CaF2​ ) and water[4].

    • Validation: pH sensors in the final exhaust stack must register neutral, and the solid CaF2​ output is analytically confirmed via X-ray diffraction (XRD) before landfill disposal.

    Quantitative Operational Parameters

    The following table summarizes the critical metrics for the storage and destruction of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid waste.

    ParameterSpecification / LimitScientific Rationale
    Halogen Waste Threshold > 1000 ppm (1.0 g/L)Exceeding this limit classifies the stream as halogenated waste, requiring specialized disposal pathways[2].
    Incineration Temperature ≥ 1095°CRequired to break high-energy C-F bonds and prevent the formation of toxic CF4​ [1],[3].
    Incinerator Residence Time ≥ 2.0 secondsEnsures complete thermal oxidation of the aromatic ring and aliphatic chain[3].
    Storage Temperature 15°C – 25°C (Ambient)Prevents thermal degradation and minimizes pressure buildup in sealed laboratory containers.

    Disposal Workflow Visualization

    DisposalWorkflow N1 2-Fluoro-2-(5-fluoro- 2-methoxyphenyl)acetic acid N2 Waste Segregation (Halogenated Acidic Stream) N1->N2 N3 HDPE Storage & Secondary Containment N2->N3 N4 High-Temp Incineration (>1095°C, 2s residence) N3->N4 N5 Alkaline Scrubbing (Ca(OH)2 + 2HF -> CaF2 + 2H2O) N4->N5 N6 Safe Environmental Emission & Solid CaF2 Disposal N5->N6

    Workflow for the segregation and thermal destruction of fluorinated acetic acid waste.

    References

    • Emissions from incineration of fluoropolymer materials - NILU.
    • Determination of PFAS Compounds in Exhaust Gas and Residues from Combustion of Fluoropolymers - ESWET.
    • HF dry scrubber with honeycomb absorber - Steuler Anlagenbau.
    • UBC Social Ecological Economic Development Studies (SEEDS) Student Report - UBC.

    Sources

    Handling

    Personal protective equipment for handling 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid

    A Researcher's Guide to Safely Handling 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest stand...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Researcher's Guide to Safely Handling 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid

    As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid. By understanding the inherent risks and adhering to the robust protocols outlined below, we can ensure a safe laboratory environment while maintaining the integrity of our research. This document is structured to provide not just a set of rules, but a deep understanding of the principles behind them, fostering a culture of safety and scientific rigor.

    Hazard Identification and Risk Assessment

    A closely related compound, 2,2-difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid, is classified with the following hazards:

    • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

    • Skin Irritation: Causes skin irritation.[1]

    • Eye Irritation: Causes serious eye irritation.[1]

    • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[1]

    Another similar compound, 2-(5-Fluoro-2-methoxyphenyl)acetic acid, is also classified as harmful if swallowed.[2][3] Given these data, it is imperative to handle 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid with the assumption that it possesses similar corrosive and toxic properties. All handling procedures must be designed to minimize the risk of exposure through ingestion, inhalation, or skin contact.[4]

    Personal Protective Equipment (PPE): Your First Line of Defense

    The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling corrosive and potentially toxic chemicals.[5][6] The following table outlines the minimum required PPE for handling 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid.

    Body PartRequired PPERationale
    Eyes/Face Chemical splash goggles and a full-face shieldProvides maximum protection from splashes and vapors that can cause severe eye damage.[5][7] A face shield alone is not sufficient.[7]
    Hands Double-layered chemical-resistant gloves (e.g., nitrile or neoprene)Protects against skin contact and absorption. Double gloving is recommended for incidental contact, with immediate changing if contaminated.[7][8]
    Body Chemical-resistant lab coat and an acid-resistant apronProtects against spills and splashes that could contaminate clothing and skin.[7][9]
    Feet Closed-toe shoesPrevents injury from spills and dropped objects.
    Respiratory Use within a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of hazardous vapors.[4][7] For situations where a fume hood is not feasible, a risk assessment must be conducted to determine the appropriate respiratory protection.[5]

    Safe Handling and Operational Protocols

    Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring the integrity of your experiment.

    Preparation and Weighing
    • Work Area Preparation: Always handle 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid within a certified chemical fume hood.[4][7] Ensure the work area is clean and uncluttered. Have spill cleanup materials readily available.

    • Personal Protective Equipment: Don all required PPE before handling the compound.

    • Weighing:

      • Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.

      • Carefully transfer the desired amount of the solid compound to the weighing vessel using a clean spatula.

      • Avoid generating dust. If the compound is a fine powder, handle it with extra care to prevent aerosolization.

      • Close the primary container immediately after dispensing.

    • Dissolution:

      • Add the solvent to the weighed compound in the fume hood.

      • If dissolving in water, always add the acid to the water slowly to dissipate any heat generated. Never add water to acid.[7]

    Storage

    Proper storage is essential to prevent accidents and maintain the chemical's stability.

    • Container: Store in the original, tightly sealed container.[10]

    • Location: Keep in a cool, dry, and well-ventilated area. Store in a dedicated corrosives cabinet, segregated from incompatible materials such as bases and oxidizing agents.[8][9]

    • Secondary Containment: Always use secondary containment, such as a chemically-resistant tray, to contain any potential spills.[8]

    Emergency Procedures: Be Prepared

    In the event of an exposure or spill, immediate and correct action is critical.

    Exposure Response
    Exposure RouteFirst Aid Procedure
    Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[10][11] Seek immediate medical attention.
    Skin Contact Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes in a safety shower.[10][11] Seek medical attention.
    Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[12] Seek immediate medical attention.
    Ingestion Do NOT induce vomiting.[10] Rinse the mouth with water. Seek immediate medical attention.
    Spill Response
    • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

    • Contain: If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit with appropriate absorbent materials.[10]

    • Neutralize (for acids): Use a neutralizing agent such as sodium bicarbonate or calcium carbonate for acid spills.[7]

    • Clean-up: Carefully collect the absorbed material into a designated hazardous waste container.

    • Decontaminate: Clean the spill area thoroughly.

    • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[10]

    Waste Disposal Plan

    All waste containing 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid must be treated as hazardous waste.

    • Collection: Collect all solid and liquid waste in clearly labeled, compatible, and sealed hazardous waste containers.[13][14]

    • Labeling: Label the waste container with the full chemical name and associated hazards.

    • Segregation: Do not mix with incompatible waste streams. Fluorinated organic compounds may require specific disposal procedures.

    • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[15] Contact your EHS department for specific guidance on the disposal of halogenated organic waste.

    Visual Workflow for Safe Handling

    The following diagram illustrates the key steps and decision points for the safe handling of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid.

    Safe Handling Workflow for 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste cluster_emergency Emergency prep_area Prepare Fume Hood don_ppe Don Full PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh exposure Exposure Occurs don_ppe->exposure dissolve Dissolve weigh->dissolve spill Spill Occurs weigh->spill store Store Properly dissolve->store dissolve->spill dispose Dispose of Waste store->dispose spill_response Follow Spill Protocol spill->spill_response exposure_response Follow Exposure Protocol exposure->exposure_response

    Caption: Workflow for handling 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid.

    References

    • 2,2-difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid - NextSDS. [Link]

    • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. [Link]

    • Standard Operating Procedures - research: UGA. [Link]

    • Corrosives 101: How to Identify, Handle, and Store Reactive Compounds - EnviroServe. [Link]

    • Standard Operating Procedure - Yale Environmental Health & Safety. [Link]

    • Standard Operating Procedure. [Link]

    • Corrosives - UGA research. [Link]

    • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. [Link]

    • ICSC 0274 - FLUOROACETIC ACID - International Chemical Safety Cards (ICSCs). [Link]

    • First Aid Procedures for Chemical Hazards | NIOSH - CDC. [Link]

    • Laboratory Liquid Waste Disposal Flow Chart. [Link]

    • 20.5 Preparing Carboxylic Acids - Chemistry LibreTexts. [Link]

    • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. [Link]

    • Decarboxylative Halogenation of Organic Compounds - PMC - NIH. [Link]

    • Laboratory Waste Disposal Safety Protocols - NSTA. [Link]

    • Alpha Halogenation of Carboxylic Acids - Chemistry Steps. [Link]

    • Carboxyl Reactivity - MSU chemistry. [Link]

    • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds - EPA. [Link]

    • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. [Link]

    • Decarboxylative Halogenation of Organic Compounds | Chemical Reviews. [Link]

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